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  • Product: 3-Methoxy-4-methylpyridin-2-amine
  • CAS: 475060-00-5

Core Science & Biosynthesis

Foundational

3-Methoxy-4-methylpyridin-2-amine chemical structure and physical properties

An In-Depth Technical Guide to 3-Methoxy-4-methylpyridin-2-amine Introduction 3-Methoxy-4-methylpyridin-2-amine is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methoxy-4-methylpyridin-2-amine

Introduction

3-Methoxy-4-methylpyridin-2-amine is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal and agricultural chemistry. As a versatile heterocyclic building block, its unique arrangement of amino, methoxy, and methyl groups on the pyridine core imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic considerations, and key applications, tailored for researchers and professionals in drug discovery and chemical development.

Chemical Structure and Identifiers

The structural integrity of a synthetic intermediate is paramount for its successful application in multi-step syntheses. 3-Methoxy-4-methylpyridin-2-amine is characterized by a pyridine ring substituted at the 2, 3, and 4 positions. The 2-amino group serves as a key nucleophilic handle and a site for further functionalization. The 3-methoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring, while the 4-methyl group provides steric bulk and can modulate the binding affinity of derivative compounds to biological targets.

Chemical Structure:

(Simplified 2D representation)

  • IUPAC Name: 3-methoxy-4-methylpyridin-2-amine

  • Synonyms: 3-Amino-2-methoxy-4-methylpyridine, 3-Amino-2-methoxy-4-picoline[1]

  • CAS Number: 76005-99-7[1]

  • Molecular Formula: C₇H₁₀N₂O[1][2]

  • SMILES: CC1=C(C(=NC=C1)N)OC[2]

  • InChI Key: BTPPPWUPZHJUTG-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is critical for its handling, purification, and reaction setup. The properties of 3-Methoxy-4-methylpyridin-2-amine are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 138.17 g/mol [1]
Appearance Yellow or light brown liquid[1]
Boiling Point 265.3 °C at 760 mmHg[3]
Density 1.103 g/cm³[3]
Flash Point 114.3 °C[3]
Purity Typically ≥98% (by HPLC)[1]
Solubility No data available[3]
Storage Store at 0-8 °C[1]
Spectroscopic Data
  • Mass Spectrometry: The monoisotopic mass is 138.07932 Da. Predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺ (126.5 Ų), can aid in its identification in complex mixtures using ion mobility-mass spectrometry.[2]

  • NMR Spectroscopy: While specific spectral data is not available in the reviewed literature, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy protons (around 3.7-4.0 ppm), a singlet for the methyl protons (around 2.2-2.5 ppm), and a broad singlet for the amine protons. ¹³C NMR would similarly show characteristic peaks for the seven unique carbon atoms.

Synthesis and Reactivity

Detailed, peer-reviewed synthetic procedures for 3-Methoxy-4-methylpyridin-2-amine are not extensively published. However, its structure suggests plausible synthetic routes common in pyridine chemistry. One general approach involves the construction of the substituted pyridine ring or the modification of a pre-existing pyridine scaffold. For instance, a common strategy for preparing 2-aminopyridines is through the Chichibabin reaction, though this is less effective for highly substituted or deactivated rings.

A more likely approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine precursor.

Representative Synthetic Protocol: Amination of a Halogenated Precursor

This protocol is a generalized representation and has not been optimized. It serves to illustrate a common synthetic logic in pyridine chemistry.

  • Starting Material: A plausible precursor would be 2-chloro-3-methoxy-4-methylpyridine.

  • Reaction: The chloro-pyridine precursor is subjected to amination. This can be achieved using various ammonia sources or protected amine equivalents. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this transformation.

  • Step-by-Step: a. To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-3-methoxy-4-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%). b. Add a non-nucleophilic base, such as sodium tert-butoxide (1.5-2.0 eq), and an ammonia surrogate like benzophenone imine or an amine source like lithium bis(trimethylsilyl)amide (LiHMDS). c. Add a dry, aprotic solvent such as toluene or dioxane. d. Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS. e. Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). f. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. g. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 3-Methoxy-4-methylpyridin-2-amine.

Applications in Research and Development

The primary value of 3-Methoxy-4-methylpyridin-2-amine lies in its role as a versatile synthetic intermediate.[1] Its structure is a key pharmacophore in several classes of biologically active compounds.

Pharmaceutical Development

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry. This compound serves as a crucial starting material for pharmaceuticals, particularly those targeting the central nervous system.[1] The amino group provides a convenient point for elaboration, allowing chemists to append other molecular fragments to build complex drug candidates. Its derivatives have been investigated for their potential in treating neurological disorders, where the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with protein targets.[1]

Agrochemicals

In agricultural science, this compound is an important intermediate for creating next-generation herbicides and pesticides.[1] The specific substitution pattern can be fine-tuned to develop molecules with high efficacy against target pests or weeds while maintaining a favorable safety profile for crops and the environment.

Visualization of Synthetic Utility

The following diagram illustrates the role of 3-Methoxy-4-methylpyridin-2-amine as a core building block in a hypothetical synthetic workflow, such as a coupling reaction to form a more complex target molecule.

G A 3-Methoxy-4-methylpyridin-2-amine (Building Block A) Reaction Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) A->Reaction B Functionalized Aryl Halide (Building Block B) B->Reaction Product Biologically Active Target Molecule Reaction->Product Forms C-N bond

Caption: Synthetic pathway illustrating the use of the title compound.

Safety and Handling

While a specific, comprehensive safety data sheet for 3-Methoxy-4-methylpyridin-2-amine is not universally available, data for structurally related aminopyridines indicate that it should be handled with care.

  • General Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid contact with skin and eyes and prevent inhalation of vapors.[3]

  • Hazard Classification (Inferred): Based on similar compounds, it may be classified as harmful if swallowed, in contact with skin, or if inhaled (GHS07).[4][5] Potential hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1][3]

Conclusion

3-Methoxy-4-methylpyridin-2-amine is a high-value chemical intermediate with significant utility in the pharmaceutical and agrochemical industries. Its defined structure and versatile reactivity make it an essential building block for the synthesis of novel, high-performance molecules. A clear understanding of its properties and safe handling procedures is crucial for its effective application in research and development.

References

  • Chem-Impex. (n.d.). 3-Amino-2-methoxy-4-methylpyridine.
  • PubChem. (n.d.). 3-methoxy-4-methylpyridin-2-amine.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-2-methylpyridin-4-amine.
  • PubChemLite. (n.d.). 3-methoxy-4-methylpyridin-2-amine (C7H10N2O).
  • ECHEMI. (n.d.). 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets.
  • BLD Pharm. (n.d.). 1559064-12-8|3-Methoxy-2-methylpyridin-4-amine.

Sources

Exploratory

Thermodynamic Stability and Thermal Profiling of 3-Methoxy-4-methylpyridin-2-amine: A Preformulation Guide

Executive Summary 3-Methoxy-4-methylpyridin-2-amine (CAS 475060-00-5)[1] is a highly functionalized heterocyclic building block widely utilized in the synthesis of kinase inhibitors and targeted therapeutics. Understandi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-4-methylpyridin-2-amine (CAS 475060-00-5)[1] is a highly functionalized heterocyclic building block widely utilized in the synthesis of kinase inhibitors and targeted therapeutics. Understanding its thermodynamic stability and precise melting point is critical for solid-state characterization, polymorph screening, and formulation development. This whitepaper provides an in-depth analysis of its physicochemical properties, detailing self-validating protocols for thermal analysis and forced degradation.

Structural Chemistry & Electronic Effects

The molecule consists of a pyridine ring substituted with a primary amino group at C2, a methoxy group at C3, and a methyl group at C4.

  • Molecular Formula: C7H10N2O[1]

  • Molecular Weight: 138.17 g/mol [1]

The presence of the electron-donating methoxy (-OCH3) and methyl (-CH3) groups significantly enriches the electron density of the pyridine ring. This inductive and resonance donation increases the basicity of both the primary amine and the pyridine nitrogen compared to an unsubstituted 2-aminopyridine. Furthermore, the spatial arrangement of the C3-methoxy and C2-amino groups facilitates complex intramolecular and intermolecular hydrogen bonding. This hydrogen-bond network plays a pivotal role in defining the crystal lattice energy and, consequently, the compound's thermodynamic stability and melting point.

Thermodynamic Stability

Thermodynamic stability in preformulation dictates the shelf-life, handling conditions, and eventual bioavailability of the Active Pharmaceutical Ingredient (API).

Solid-State Stability: The solid-state stability of 3-Methoxy-4-methylpyridin-2-amine is robust under ambient conditions due to its stable crystalline lattice. However, the compound is slightly hygroscopic. The primary degradation risk in the solid state is thermally induced oxidation if exposed to high humidity and elevated temperatures concurrently, which can disrupt the hydrogen-bonded lattice.

Solution-State Stability & Degradation Pathways: In solution, the compound is susceptible to specific degradation vectors dictated by its electronic structure:

  • Oxidation: The electron-rich nature of the aminopyridine ring makes it highly susceptible to N-oxidation (forming pyridine N-oxides) and oxidation of the primary amine when exposed to peroxides or radical initiators.

  • Hydrolysis: While the pyridine ring itself is highly stable against hydrolysis, extreme acidic conditions coupled with thermal stress can potentially lead to the cleavage of the methoxy ether linkage, yielding 2-amino-4-methylpyridin-3-ol.

ForcedDegradation Start 3-Methoxy-4-methylpyridin-2-amine (API / Intermediate) Thermal Thermal Stress (Solid, 80°C, 7 days) Start->Thermal Oxidative Oxidative Stress (3% H2O2, 24h) Start->Oxidative Hydrolytic Hydrolytic Stress (0.1N HCl/NaOH, 60°C) Start->Hydrolytic Photolytic Photolytic Stress (UV/Vis Light, ICH Q1B) Start->Photolytic Analysis LC-MS / HPLC-UV Analysis (Impurity Profiling) Thermal->Analysis Oxidative->Analysis Hydrolytic->Analysis Photolytic->Analysis Kinetics Thermodynamic Stability & Degradation Kinetics Analysis->Kinetics

Fig 1. Forced degradation pathways for evaluating thermodynamic stability in API formulation.

Melting Point and Thermal Analysis

The melting point is a direct macroscopic reflection of the microscopic crystal lattice strength.

  • Empirical Melting Point: 112.4 °C[2]

To understand the structure-property relationship, we compare it to its structural analogs. 2-Amino-4-methylpyridine exhibits a melting point of 96–101 °C[3], while 2-amino-3-methoxypyridine melts at 78–81 °C[4]. The synergistic effect of having both the methoxy and methyl substituents in 3-Methoxy-4-methylpyridin-2-amine raises the melting point to 112.4 °C[2]. This elevation indicates that the combined steric hindrance and electronic effects optimize molecular packing and strengthen intermolecular hydrogen bonding networks in the solid state.

Experimental Methodologies

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point Determination

Causality & Rationale: DSC is prioritized over standard capillary methods because it provides not just the melting onset, but also the enthalpy of fusion ( ΔHfus​ ), which is essential for calculating ideal solubility in thermodynamic models. A heating rate of 10 °C/min is chosen to balance peak resolution with the prevention of thermal lag across the sample pan.

Step-by-Step Self-Validating Protocol:

  • System Calibration: Validate the DSC instrument using an Indium standard (Melting point: 156.6 °C, ΔHfus​ : 28.45 J/g). Reasoning: This provides a self-validating baseline for the DSC's temperature and heat flow accuracy before running the unknown API.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 3-Methoxy-4-methylpyridin-2-amine into a standard aluminum pan. Crimp the lid loosely to allow for gas expansion, preventing pan deformation which can skew heat flow readings.

  • Purge Gas: Equilibrate the furnace with a dry Nitrogen (N2) purge at 50 mL/min. Reasoning: N2 displaces oxygen, preventing premature oxidative degradation before the melting event, ensuring the endotherm represents pure melting rather than decomposition.

  • Thermal Method: Equilibrate at 25 °C for 5 minutes. Ramp the temperature at 10 °C/min to 150 °C.

  • Data Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature (T_onset = 112.4 °C) and the area under the curve ( ΔHfus​ ).

ThermalAnalysis Sample Sample Prep (2-5 mg, Al pan) Purge N2 Purge (50 mL/min) Sample->Purge Heat Heating Ramp (10 °C/min) Purge->Heat DSC DSC Thermogram (Endothermic Peak) Heat->DSC TGA TGA Curve (Mass Loss) Heat->TGA Data Melting Point (112.4°C) & Enthalpy of Fusion DSC->Data TGA->Data

Fig 2. DSC and TGA workflow for precise thermal profiling and melting point determination.

Protocol 2: Forced Degradation (Thermodynamic Stress Testing)

Causality & Rationale: Forced degradation establishes the intrinsic stability of the molecule and helps develop stability-indicating analytical methods (e.g., HPLC-UV/MS).

Step-by-Step Protocol:

  • Acid/Base Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH (separate flasks) to a concentration of 1 mg/mL. Incubate at 60 °C for 48 hours.

  • Oxidative Stress: Treat a 1 mg/mL solution with 3% H2O2 at room temperature for 24 hours. Reasoning: The electron-donating groups increase the electron density on the pyridine nitrogen and primary amine, making them highly susceptible to electrophilic attack and N-oxidation.

  • Thermal Stress: Expose the solid powder to 80 °C in a convection oven for 7 days.

  • Analysis: Quench all solutions, dilute to working concentrations, and analyze via LC-MS to identify degradation products and calculate reaction kinetics.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-Methoxy-4-methylpyridin-2-amine

PropertyValue
CAS Number 475060-00-5
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Melting Point 112.4 °C
Physical State Solid (Crystalline)
Appearance Off-white to light brown powder

Table 2: Comparative Melting Points of Substituted Aminopyridines

CompoundSubstituentsMelting Point (°C)Lattice Impact
2-Aminopyridine None58Baseline H-bonding
2-Amino-3-methoxypyridine 3-Methoxy78–81Moderate H-bond network
2-Amino-4-methylpyridine 4-Methyl96–101Steric packing enhancement
3-Methoxy-4-methylpyridin-2-amine 3-Methoxy, 4-Methyl112.4Synergistic steric & electronic stabilization

Conclusion

The thermodynamic profiling of 3-Methoxy-4-methylpyridin-2-amine reveals a stable crystalline solid with a distinct melting point of 112.4 °C. The electron-donating substituents not only dictate its chemical reactivity—making it susceptible to specific oxidative pathways—but also enhance its crystal lattice energy compared to mono-substituted analogs. Rigorous application of the outlined DSC and forced degradation protocols ensures that researchers can confidently integrate this compound into downstream drug development pipelines with a full understanding of its physicochemical boundaries.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Harnessing the 3-Methoxy-4-methylpyridin-2-amine Scaffold in Novel Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus Area: JAK/STAT Pathway Modulation and ATP-Competitive Kinase Inhibition Mechanistic Rationale & Structural Biology The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus Area: JAK/STAT Pathway Modulation and ATP-Competitive Kinase Inhibition

Mechanistic Rationale & Structural Biology

The development of highly selective kinase inhibitors requires precise targeting of the orthosteric ATP-binding pocket. The compound 3-Methoxy-4-methylpyridin-2-amine (CAS: 475060-00-5) has emerged as a privileged pharmacophore in the design of novel therapeutics targeting the Janus kinase (JAK) family, particularly JAK3, and downstream STAT6 modulators .

The structural causality behind selecting this specific scaffold lies in its tri-functional interaction profile within the kinase hinge region:

  • The 2-Aminopyridine Core: Acts as an adenine mimetic. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the hinge region, while the pyridine nitrogen accepts a hydrogen bond from the backbone amide.

  • The 3-Methoxy Substituent: Provides a critical secondary hydrogen bond acceptor. Furthermore, its steric bulk forces the methoxy methyl group to orient towards the solvent-exposed channel, restricting the rotational degrees of freedom of the core and reducing the entropic penalty upon binding.

  • The 4-Methyl Group: Occupies a small, hydrophobic specificity pocket present in JAK3 but sterically restricted in other kinase families. This hydrophobic interaction is the primary driver for the enhanced selectivity profile of this scaffold.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT STAT Monomer JAK3->STAT Phosphorylates Inhibitor 3-MeO-4-Me-Pyridine Scaffold Inhibitor Inhibitor->JAK3 Competitive Inhibition pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Nucleus) pSTAT->Nucleus Translocation

Fig 1: Mechanism of JAK3/STAT pathway inhibition by 3-MeO-4-Me-Pyridine derivatives.

Quantitative SAR Data Presentation

To illustrate the impact of the 3-methoxy and 4-methyl substitutions, the following table summarizes the Structure-Activity Relationship (SAR) trajectory. The data demonstrates how sequential functionalization of the pyridine core drives both potency and selectivity for JAK3 over JAK1.

Core Scaffold StructureJAK3 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity (JAK1/JAK3)Mechanistic Observation
Pyridin-2-amine (Unsubstituted)1,4501,2000.8xWeak hinge binding; no selectivity.
3-Methoxypyridin-2-amine1854102.2xMethoxy group establishes secondary H-bond.
3-Methoxy-4-methylpyridin-2-amine 24 380 15.8x 4-Methyl engages hydrophobic specificity pocket.
4-Fluoro-3-methoxypyridin-2-amine1219516.2xFluorine provides intense electronegative interaction .

Experimental Workflows & Methodologies

To utilize this scaffold, researchers typically employ the halogenated intermediate 5-bromo-3-methoxy-4-methylpyridin-2-amine . The 5-position serves as the optimal vector for extending the molecule out of the ATP pocket and into the solvent-exposed region via cross-coupling reactions.

Workflow Step1 Scaffold Prep (CAS: 475060-00-5) Step2 Halogenation (5-Bromo Intermediate) Step1->Step2 Step3 Pd-Catalyzed Cross-Coupling Step2->Step3 Step4 TR-FRET Kinase Assay Step3->Step4 Step5 Lead Optimization Step4->Step5

Fig 2: Synthetic and experimental workflow for developing novel kinase inhibitors.

Protocol A: Scaffold Functionalization via Suzuki-Miyaura Cross-Coupling

Causality: Suzuki coupling is selected over other C-C bond-forming reactions because the mild basic conditions (using Na₂CO₃) and the specific catalyst system (Pd(dppf)Cl₂) tolerate the unprotected 2-amino group. This eliminates the need for Boc/Cbz protection-deprotection cycles, maximizing atom economy and yield.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-3-methoxy-4-methylpyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1, 0.1 M final concentration).

  • Reaction: Purge the vessel with N₂ for 5 minutes. Heat the mixture to 90°C under continuous stirring.

  • Self-Validating Checkpoint (LC-MS): At 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and run an LC-MS.

    • Validation Criteria: The reaction is only considered complete if the starting material peak ([M+H]⁺ = 217/219) is <5% of the total area, and the target mass is dominant. If unreacted bromide remains, spike an additional 0.02 eq of catalyst and react for 2 more hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc (3x). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Time-Resolved FRET (TR-FRET) JAK3 Kinase Assay

Causality: Highly conjugated pyridine derivatives often exhibit inherent auto-fluorescence that confounds standard colorimetric or prompt-fluorescence assays. TR-FRET is explicitly chosen because it utilizes a lanthanide fluorophore with a long emission half-life. By introducing a 50-microsecond delay before reading, all background compound auto-fluorescence decays, ensuring the resulting IC₅₀ data is a true reflection of biochemical inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: In a 384-well low-volume pro-plate, dispense 100 nL of the synthesized 3-methoxy-4-methylpyridin-2-amine derivatives in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions) using an acoustic liquid handler.

  • Enzyme Addition: Add 2.5 µL of recombinant JAK3 kinase (final concentration 0.5 nM) to all wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing ULight-labeled JAK-1 (Tyr1023) peptide and ATP (at the predetermined Kₘ value of 5 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 5 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺) and Europium-anti-phospho-tyrosine antibody. Incubate for 60 minutes.

  • Self-Validating Checkpoint (Control & Z'-Factor): Read the plate on an EnVision multimode reader (Excitation 320 nm, Emission 665 nm and 615 nm).

    • Validation Criteria: The assay plate MUST include a 10-point curve of Tofacitinib. The plate is only validated if the Tofacitinib IC₅₀ falls between 1.5 nM and 4.5 nM, and the calculated Z'-factor of the plate is ≥ 0.65. If these parameters fail, reagent degradation is assumed, and the assay must be repeated.

References

  • World Intellectual Property Organization (WIPO). WO2025207819A1 - Modulateurs à petites molécules de stat6. Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84070625, 5-Bromo-3-methoxy-4-methylpyridin-2-amine. PubChem. Available at:[Link]

Application

Application Notes and Protocols for Catalytic Amination of 3-Methoxy-4-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of catalytic amination procedures involving 3-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of catalytic amination procedures involving 3-Methoxy-4-methylpyridin-2-amine, a key building block in medicinal and agrochemical research. The document details both theoretical and practical aspects of palladium- and copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann aminations. By synthesizing established methodologies for analogous 2-aminopyridines with the specific electronic and steric considerations of 3-Methoxy-4-methylpyridin-2-amine, this guide offers detailed, actionable protocols. It is designed to empower researchers to efficiently synthesize N-aryl and N-heteroaryl derivatives, which are prevalent in numerous biologically active compounds. The protocols are supplemented with mechanistic insights, comparative data, and troubleshooting guidance to ensure robust and reproducible results.

Introduction: The Strategic Importance of 3-Methoxy-4-methylpyridin-2-amine

3-Methoxy-4-methylpyridin-2-amine is a versatile substituted pyridine that serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring an electron-donating methoxy group and a sterically influential methyl group, imparts specific reactivity and conformational properties to the molecule. These characteristics make it a valuable synthon for creating complex molecular architectures with desired biological activities, particularly in the development of treatments for neurological disorders.[1]

The primary amino group at the 2-position is a key handle for introducing molecular diversity through the formation of carbon-nitrogen (C-N) bonds. Catalytic amination reactions are the most powerful and widely used methods for forging these bonds, offering a significant advantage over classical methods that often require harsh conditions and have limited substrate scope.[2] This guide will focus on the practical application of two cornerstone catalytic amination methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Foundational Principles of Catalytic Amination

Catalytic C-N cross-coupling reactions have revolutionized the synthesis of arylamines. Understanding the fundamental principles of the two most prominent methods is crucial for successful application and troubleshooting.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds by coupling an amine with an aryl or heteroaryl halide or triflate.[2][3] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (in our case, 3-Methoxy-4-methylpyridin-2-amine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[2]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord RNH₂ PdII_Amine [L_nPd(II)(Ar)(X)(RNH₂)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Pd_Amido L_nPd(II)(Ar)(NHR) Deprotonation->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NHR Red_Elim->Product

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[4][5] While traditionally requiring harsh conditions, modern protocols with the use of ligands have made it a milder and more versatile method.

Mechanism: The mechanism of the Ullmann reaction is less definitively established than the Buchwald-Hartwig reaction but is generally believed to involve a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic substitution pathway. A plausible sequence of events includes:

  • Formation of a Copper-Amide Complex: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper-amide species.

  • Oxidative Addition or Concerted Nucleophilic Substitution: The copper-amide complex reacts with the aryl halide, either through oxidative addition to form a Cu(III) intermediate or via a concerted SNAr-type mechanism.

  • Reductive Elimination: The desired arylamine product is formed, and the Cu(I) catalyst is regenerated.

Ullmann_Condensation_Cycle CuI Cu(I)L Base_Activation Base + RNH₂ CuI->Base_Activation Cu_Amide LCu(I)-NHR Base_Activation->Cu_Amide Coupling Coupling with Ar-X Cu_Amide->Coupling Intermediate [Intermediate Complex] Coupling->Intermediate Product_Formation Product Formation Intermediate->Product_Formation Product_Formation->CuI Regeneration Product Ar-NHR Product_Formation->Product Buchwald_Hartwig_Workflow start Start setup Setup Reaction Vessel (Pd catalyst, ligand, base) start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_reagents Add 3-Methoxy-4-methylpyridin-2-amine and Aryl Halide inert->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat Heat and Stir (80-110 °C) add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Reaction Work-up (Cool, Dilute, Filter) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end Ullmann_Workflow start Start setup Combine Reagents (CuI, Ligand, Base, Amine, Aryl Halide) start->setup add_solvent Add Anhydrous Solvent setup->add_solvent inert Establish Inert Atmosphere add_solvent->inert heat Heat and Stir (90-130 °C) inert->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Reaction Work-up (Quench with Water, Extract) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Sources

Method

Scaling up the laboratory synthesis of 3-Methoxy-4-methylpyridin-2-amine

Application Note: Scaling Up the Laboratory Synthesis of 3-Methoxy-4-methylpyridin-2-amine Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Content Typ...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scaling Up the Laboratory Synthesis of 3-Methoxy-4-methylpyridin-2-amine

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Content Type: Process Optimization & Scale-Up Protocol

Executive Summary & Mechanistic Rationale

The 2-aminopyridine motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural element in kinase inhibitors, Nav1.8 sodium channel inhibitors[1], and inducible nitric oxide synthase (iNOS) inhibitors[2]. Specifically, 3-Methoxy-4-methylpyridin-2-amine (CAS 475060-00-5) is a highly sought-after building block.

Historically, 2-aminopyridines have been synthesized via the Chichibabin reaction using sodium amide[3]. However, on a multigram to kilogram scale, the Chichibabin reaction suffers from severe drawbacks: it requires hazardous, highly reactive reagents, operates under harsh conditions, and often yields a mixture of regioisomers (e.g., amination at the 6-position instead of the 2-position)[4].

To establish a robust, scalable, and self-validating process, we have developed a two-step synthetic route starting from commercially available 2-chloro-3-hydroxy-4-methylpyridine.

  • Step 1 (O-Methylation): The hydroxyl group is selectively methylated using methyl iodide and potassium carbonate. The mild base ( K2​CO3​ ) selectively deprotonates the relatively acidic hydroxyl group ( pKa​≈8.5 ) without promoting unwanted N-alkylation, which is further suppressed by the electron-withdrawing nature of the adjacent chlorine atom.

  • Step 2 (Ullmann-Type Amination): Nucleophilic aromatic substitution ( SN​Ar ) of unactivated 2-chloropyridines with ammonia is notoriously sluggish. By employing a Copper(I) oxide ( Cu2​O ) catalyst, the reaction proceeds via an oxidative addition/reductive elimination pathway (or π -complexation), enabling the use of inexpensive 28% aqueous ammonia[3]. This transition metal-catalyzed cross-coupling achieves >95% regioselectivity for the 2-position and avoids the need for expensive palladium ligands[5].

Synthetic Workflow

SynthesisWorkflow SM 2-Chloro-3-hydroxy- 4-methylpyridine INT 2-Chloro-3-methoxy- 4-methylpyridine SM->INT Step 1: O-Methylation MeI, K₂CO₃, DMF 25-30 °C, 4 h PROD 3-Methoxy-4-methylpyridin- 2-amine INT->PROD Step 2: Ullmann Amination 28% aq. NH₃, Cu₂O 150 °C, 18 h, Autoclave

Figure 1: Two-step scalable synthetic workflow for 3-Methoxy-4-methylpyridin-2-amine.

Experimental Protocols (1 kg Scale)

The following protocols are designed as self-validating systems , incorporating visual cues and analytical checkpoints to ensure process integrity.

Protocol A: Synthesis of 2-Chloro-3-methoxy-4-methylpyridine (Step 1)
  • Equipment: 10 L jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, and nitrogen line.

  • Procedure:

    • Charge: Add 2-chloro-3-hydroxy-4-methylpyridine (1.00 kg, 6.96 mol) and anhydrous N,N-Dimethylformamide (DMF) (5.0 L) to the reactor. Stir at 20 °C until fully dissolved.

    • Base Addition: Add K2​CO3​ (1.44 kg, 10.4 mol, 1.5 eq) in portions. Stir for 30 minutes. The suspension will turn slightly yellow.

    • Alkylation: Slowly add Methyl Iodide (1.09 kg, 7.66 mol, 1.1 eq) via an addition funnel over 1 hour. Causality Note: This reaction is mildly exothermic. Modulate the addition rate and jacket cooling to maintain the internal temperature strictly between 25–30 °C to prevent MeI volatilization.

    • Reaction: Stir the mixture at 25 °C for 4 hours.

    • Self-Validation (IPC): Pull a 1 mL sample, quench with water, extract with ethyl acetate, and analyze via HPLC. The reaction is complete when the starting material peak is < 1.0% (Area %).

    • Workup: Quench the reaction by slowly adding purified water (15 L). Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 5 L). Wash the combined organic layers with 5% brine (2 x 3 L) to remove residual DMF.

    • Isolation: Concentrate the organic layer under reduced pressure to yield the intermediate as a pale yellow oil (approx. 1.04 kg, 95% yield), which is used directly in Step 2.

Protocol B: Copper-Catalyzed Amination (Step 2)
  • Equipment: 5 L Hastelloy pressure reactor (autoclave) with a gas entrainment stirrer. Causality Note: Hastelloy is required due to the corrosive nature of aqueous ammonia at elevated temperatures and pressures.

  • Procedure:

    • Charge: Add 2-chloro-3-methoxy-4-methylpyridine (800 g, 5.07 mol) to the autoclave.

    • Catalyst & Reagent: Add 28% aqueous ammonia (3.2 L) and Cu2​O powder (36.3 g, 0.25 mol, 5 mol%).

    • Pressurization: Seal the reactor. Purge the headspace with Nitrogen gas three times to remove oxygen, which can deactivate the copper catalyst.

    • Heating: Heat the reactor to an internal temperature of 150 °C. Note: The internal pressure will autogenously rise to approximately 15–20 bar. Hold at 150 °C for 18 hours.

    • Cooling & Venting: Cool the reactor to 20 °C. Carefully vent the residual ammonia gas through an acidic scrubber system.

    • Workup & Self-Validation: Transfer the dark reaction mixture to a separatory funnel and extract with Ethyl Acetate (3 x 3 L). To remove the copper catalyst, wash the combined organic layers with a 10% aqueous solution of EDTA disodium salt (2 x 2 L).

      • Visual Validation Check: The aqueous EDTA layer will immediately turn deep blue, indicating successful sequestration of Cu2+ / Cu+ ions. Repeat the EDTA wash until the aqueous layer remains completely colorless.

    • Crystallization: Concentrate the organic layer to 1 L, then slowly add Heptane (2 L) while stirring at 0 °C. Filter the resulting precipitate and dry under vacuum at 45 °C to yield 3-Methoxy-4-methylpyridin-2-amine as an off-white crystalline solid.

Process Analytical Technology (PAT) & Quantitative Data

To ensure reproducibility across scales, the following process parameters and In-Process Control (IPC) limits have been established.

Table 1: Process Parameters and Yield Metrics Across Scales

Parameter100 g Scale (Lab)1 kg Scale (Kilo Lab)Causality / Observation
Step 1 Yield 96%95%Highly scalable; minimal yield drop.
Step 2 Yield 82%78%Slight drop due to mass transfer limits of NH3​ in larger autoclaves.
Overall Yield 78.7%74.1%Economically viable for API synthesis.
Step 2 Pressure 14 bar18 barAutogenous pressure scales non-linearly with reactor headspace.
Cycle Time 3 Days5 DaysExtended workup and phase separation times at scale.

Table 2: In-Process Control (IPC) and Release Specifications

Test ParameterAnalytical MethodSpecification LimitRationale for Control
Unreacted SM (Step 1) HPLC (UV 254 nm)< 1.0% AreaPrevents carryover of unmethylated impurities into the autoclave.
Regioisomer Impurity HPLC (UV 254 nm)< 0.5% AreaEnsures high selectivity of the Ullmann amination.
Heavy Metals (Cu) ICP-MS< 20 ppmMandatory regulatory compliance for API starting materials.
Moisture Content Karl Fischer Titration< 0.5% w/wPrevents degradation and ensures accurate molecular weight dosing.

References

  • 2-Aminopyridine - Grokipedia Source: Grokipedia URL:[Link]

  • Access to 2-Aminopyridines – Compounds of Great Biological and Chemical Significance Source: ResearchGate URL:[Link]

  • 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Application

Application Note: Sample Preparation and Formulation of 3-Methoxy-4-methylpyridin-2-amine for In Vivo Biological Assays

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacokinetic (PK) Specialists. Executive Summary & Physicochemical Rationale 3-Methoxy-4-methylpyridin-2-amine (CAS 475060-00-5) is a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacokinetic (PK) Specialists.

Executive Summary & Physicochemical Rationale

3-Methoxy-4-methylpyridin-2-amine (CAS 475060-00-5) is a highly versatile building block and core pharmacophore frequently utilized in the development of small molecule therapeutics, including STAT6 modulators 1, ALK2 inhibitors 2, and CDK9 inhibitors 3. When advancing this compound—or its direct derivatives—into in vivo biological assays (e.g., PK profiling, xenograft efficacy models), researchers face significant formulation challenges due to its physicochemical profile.

The Causality of Formulation Choices: The molecule features a basic 2-aminopyridine nitrogen (pKa ~6.5–7.0), making it poorly soluble in neutral aqueous vehicles but highly soluble in acidic media or organic solvents. Furthermore, the methoxy and methyl substituents increase its lipophilicity. If administered in vivo using unoptimized aqueous buffers, the compound will rapidly precipitate at physiological pH (7.4), leading to capillary embolism (if dosed intravenously) or erratic absorption (if dosed orally).

To solve this, we employ a multi-component vehicle strategy. Dimethyl sulfoxide (DMSO) is used to disrupt the crystal lattice and achieve primary molecular dispersion. Polyethylene glycol 400 (PEG400) is introduced next to lower the dielectric constant of the mixture, preventing the lipophilic molecule from crashing out when water is added. Finally, Tween 80 acts as a micellar stabilizer, reducing surface tension and ensuring the compound remains in a metastable solution upon the introduction of the aqueous phase 4.

Formulation_Logic API 3-Methoxy-4-methylpyridin-2-amine (Lipophilic, Basic pKa) DMSO DMSO (Primary Solubilizer) API->DMSO Dissolves in PEG PEG400 (Dielectric Reducer) DMSO->PEG Prevents crashing Tween Tween 80 (Micellar Stabilizer) PEG->Tween Lowers surface tension Water Saline/ddH2O (Volume Expander) Tween->Water Enables aqueous mixing

Caption: Logical causality of co-solvents and surfactants in aminopyridine formulation.

Quantitative Formulation Matrices

The following table summarizes the validated vehicle compositions for different routes of administration.

Table 1. Recommended Formulation Vehicles for 3-Methoxy-4-methylpyridin-2-amine

RouteVehicle Composition (v/v)Preparation TypeMax Recommended DoseCausality / Rationale
IV / IP 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% SalineClear Solution~10–25 mg/kgEnsures complete dissolution; prevents capillary embolism and acute toxicity.
IP / SC 2% DMSO + 30% PEG400 + 2% Tween 80 + 66% ddH2OClear Solution~5–15 mg/kgLower surfactant/solvent load reduces injection site irritation for repeated dosing.
PO (Oral) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in ddH2OHomogeneous SuspensionUp to 100 mg/kgHigh viscosity maintains particle suspension for accurate, uniform oral gavage.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step contains a Quality Control (QC) checkpoint. If a checkpoint fails, the formulation must be discarded, as dosing compromised material will yield invalid in vivo data.

Protocol A: Preparation of Intravenous/Intraperitoneal (IV/IP) Solution (Target: 5 mg/mL)

Note: The order of solvent addition is strictly non-negotiable. Adding the aqueous phase before PEG400 will cause immediate, irreversible precipitation.

  • Weighing: Accurately weigh 5.0 mg of 3-Methoxy-4-methylpyridin-2-amine powder into a sterile glass vial.

  • Primary Dissolution: Add 50 µL of anhydrous DMSO (5% of final volume). Vortex vigorously for 60 seconds.

    • Validation Checkpoint 1: Hold the vial to the light. The solution must be 100% optically clear. If particulates remain, the compound exceeds its thermodynamic solubility limit in DMSO. Do not proceed.

  • Dielectric Reduction: Add 400 µL of PEG400 (40% of final volume). Vortex for 30 seconds.

  • Micellar Stabilization: Add 50 µL of Tween 80 (5% of final volume). Vortex for 30 seconds until a uniform, viscous liquid is formed.

  • Aqueous Phase Addition: Slowly add 500 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing or stirring.

    • Validation Checkpoint 2: Upon adding the saline, the solution must remain completely transparent. If the solution turns turbid or milky, the compound has crashed out of the micellar network. The formulation fails QC and must be discarded.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter prior to in vivo administration.

Formulation_Workflow A 1. Weigh API (3-Methoxy-4-methylpyridin-2-amine) B 2. Dissolve in DMSO (2-5% v/v) A->B C 3. Add PEG400 (30-40% v/v) B->C D 4. Add Tween 80 (2-5% v/v) C->D E 5. Add Aqueous Phase (Dropwise, QS) D->E F 6. QC & Filter (Clear Solution) E->F

Caption: Step-by-step IV/IP formulation workflow for 3-Methoxy-4-methylpyridin-2-amine.

Protocol B: Preparation of Oral (PO) Suspension (Target: 10 mg/mL)

For high-dose oral efficacy studies, a suspension is preferred to avoid the gastrointestinal toxicity associated with high volumes of DMSO/PEG400.

  • Wetting: Weigh 10.0 mg of the compound into a mortar or glass vial. Add 20 µL of Tween 80 (0.2% of final volume).

  • Trituration: Mechanically triturate (grind) the powder and Tween 80 into a smooth paste.

    • Validation Checkpoint 1: The paste must be completely uniform with no visible dry aggregates.

  • Viscosity Addition: Gradually add 980 µL of a pre-prepared 0.5% Methylcellulose (MC) aqueous solution in 100 µL increments, homogenizing thoroughly between each addition.

  • Final Homogenization: Sonicate the suspension in a water bath for 5 minutes.

    • Validation Checkpoint 2: Let the suspension sit undisturbed for 5 minutes. If rapid sedimentation occurs, the particle size is too large or the MC viscosity is too low. Re-homogenize or increase MC concentration before dosing.

Downstream In Vivo Pharmacokinetic (PK) Workflow

Once the formulation passes the self-validation checkpoints, it is ready for in vivo administration. For accurate PK profiling of 3-Methoxy-4-methylpyridin-2-amine, biological samples must be rapidly processed to prevent ex vivo degradation.

  • Dosing & Sampling: Administer the formulation via the chosen route. Collect serial blood samples (e.g., ~50 µL via tail vein or saphenous vein) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C immediately after collection.

  • Protein Precipitation: Transfer 20 µL of plasma to a microcentrifuge tube. Add 100 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (IS). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Transfer the supernatant to an LC vial for quantification utilizing a C18 column and positive electrospray ionization (ESI+), monitoring the specific MRM transitions for the aminopyridine mass.

PK_Workflow Dose In Vivo Administration (IV, IP, or PO) Sample Serial Blood Sampling (0.25h to 24h) Dose->Sample Plasma Plasma Separation (Centrifugation at 4°C) Sample->Plasma Extract Protein Precipitation (Acetonitrile + IS) Plasma->Extract Analysis LC-MS/MS Quantification (PK Parameter Calculation) Extract->Analysis

Caption: In vivo pharmacokinetic (PK) assay and sampling pathway for small molecule evaluation.

References

  • Vertex Pharmaceuticals Inc. (2025). Modulateurs à petites molécules de stat6 (Patent No. WO2025207819A1). WIPO.
  • Subbiah et al. (2024). Live-cell invasive phenotyping uncovers the ALK2/BMP6 iron homeostasis pathway as a therapeutic vulnerability in LKB1-mutant lung cancer. bioRxiv / PMC.
  • Zhang et al. (2025). YX0798 Is a Highly Potent, Selective, and Orally Effective CDK9 Inhibitor for Treating Aggressive Lymphoma. bioRxiv.
  • ACS Publications (2025). Rational Design of Novel Quinazolinone–Pyrrolodihydropyrrolone Analogs as PIM/HDAC Dual-Target Inhibitors for the Treatment of Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Methoxy-4-methylpyridin-2-amine Synthesis

Welcome to the Process Chemistry Support Center. Synthesizing highly functionalized aminopyridines like 3-methoxy-4-methylpyridin-2-amine (CAS 475060-00-5) presents unique regiochemical and catalytic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Synthesizing highly functionalized aminopyridines like 3-methoxy-4-methylpyridin-2-amine (CAS 475060-00-5) presents unique regiochemical and catalytic challenges. The presence of the electron-donating 3-methoxy and 4-methyl groups significantly alters the electronic landscape of the pyridine ring, complicating both direct amination and transition-metal-catalyzed cross-coupling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome poor conversions, regioselectivity issues, and catalyst deactivation.

Diagnostic Logic & Workflow

Before altering your reaction parameters, identify the primary failure mode of your current synthetic route using the diagnostic tree below.

TroubleTree Start Low Yield of Target Amine CheckRoute Identify Synthetic Pathway Start->CheckRoute RouteBH Buchwald-Hartwig Cross-Coupling CheckRoute->RouteBH RouteChi Chichibabin Direct Amination CheckRoute->RouteChi IssueBH1 High Protodehalogenation? RouteBH->IssueBH1 IssueChi1 Poor Regioselectivity? RouteChi->IssueChi1 FixBH1 Switch to bulky bidentate ligand (e.g., BINAP) IssueBH1->FixBH1 Yes IssueBH2 Incomplete Conversion? IssueBH1->IssueBH2 No FixBH2 Use Benzophenone Imine or sealed tube IssueBH2->FixBH2 Yes FixChi1 Use NaH-LiI composite or high-pressure NH3 IssueChi1->FixChi1 Yes

Diagnostic logic tree for troubleshooting low amination yields.

Frequently Asked Questions (Troubleshooting)

Q1: I am using the Buchwald-Hartwig amination on 2-bromo-3-methoxy-4-methylpyridine with aqueous ammonia, but my yields are consistently below 20%. What is going wrong?

Causality: Aqueous ammonia is highly volatile and a poor nucleophile for Pd-catalyzed reactions. More critically, free ammonia readily forms stable, unreactive Werner-type complexes with the palladium center, effectively poisoning the catalyst and stalling the cycle at the oxidative addition intermediate. Solution: You must eliminate free aqueous ammonia from the system. You have two highly effective alternatives:

  • The Surrogate Route: Switch to an ammonia surrogate like benzophenone imine[1]. This bulky imine couples efficiently without poisoning the catalyst, and can be easily cleaved post-reaction via mild acidic hydrolysis.

  • The Sealed-Tube Route: If you must use direct volatile amines, conduct the reaction in a sealed tube at elevated pressure (e.g., 80 °C, 50 psi) using liquid ammonia or methylamine, which forces the equilibrium toward product formation[2].

Q2: My LC-MS shows a significant amount of 3-methoxy-4-methylpyridine (dehalogenated byproduct) instead of the desired 2-amine. How do I prevent protodehalogenation?

Causality: Protodehalogenation occurs when the rate of β-hydride elimination (or competitive reduction from the solvent/base) outpaces the rate of reductive elimination in the catalytic cycle. The steric bulk of the 3-methoxy group adjacent to the palladium center creates a high kinetic barrier for the final C-N bond formation. Solution: You need to forcefully accelerate reductive elimination. Switch to a bidentate ligand with a large bite angle (like BINAP or DPPF)[1]. The wide bite angle compresses the Ar-Pd-N bond angle, sterically forcing the aryl and amido groups together and drastically lowering the activation energy for reductive elimination. Ensure your base is strictly anhydrous (e.g., sublimed NaOtBu).

Q3: I am attempting a direct Chichibabin amination on 3-methoxy-4-methylpyridine using sodium amide (NaNH 2​ ). The reaction is sluggish and yields a mixture of isomers. Is there a modern alternative?

Causality: Traditional Chichibabin reactions require harsh conditions (100–200 °C) and often yield isomeric mixtures (2-amino vs. 6-amino) because the nucleophilic attack of the amide ion is governed by subtle electronic factors. The 3-methoxy group directs somewhat, but not exclusively, leading to tar formation and poor mass recovery. Solution: Recent methodologies have replaced harsh NaNH 2​ with a sodium hydride-iodide composite (NaH/LiI)[3]. The dissolving iodide additive significantly enhances the Brønsted basicity of NaH, allowing for nucleophilic amination under much milder conditions (85 °C in THF). Alternatively, modifying the classic Chichibabin reaction by increasing the nitrogen/ammonia gas pressure in a sealed autoclave has been shown to improve the regioselectivity and yield of 3-substituted pyridines[4].

Mechanistic Insights into Catalyst Failure

To understand why specific ligands and reagents are required, it is crucial to visualize the catalytic cycle. The diagram below illustrates the Buchwald-Hartwig cycle using an imine surrogate, highlighting the critical rate-limiting steps where the reaction typically fails.

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-Bromo-3-methoxy -4-methylpyridine PdII Pd(II) Ar-Pd-X Intermediate OxAdd->PdII AmineBind Imine Coordination & Deprotonation PdII->AmineBind + Benzophenone Imine + NaOtBu PdII_Amido Pd(II) Ar-Pd-NR2 Amido Complex AmineBind->PdII_Amido - NaBr - tBuOH RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Intermediate (Pre-hydrolysis) RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination using an imine surrogate.

Quantitative Yield Comparisons

The table below summarizes the expected outcomes of various amination strategies applied to 3-methoxy-4-methylpyridine derivatives, based on process chemistry optimization data.

Synthetic RouteReagents / Catalyst SystemTemp (°C)Time (h)Avg. Yield (%)Primary Failure Mode / Byproduct
Direct Chichibabin NaNH 2​ , Toluene1502425–356-amino isomer, tar formation
Modified Chichibabin NaH / LiI composite, THF851860–70Incomplete conversion
Buchwald-Hartwig (Aqueous NH 3​ )Pd 2​ (dba) 3​ , Xantphos, NH 4​ OH10012< 20Catalyst poisoning, unreacted SM
Buchwald-Hartwig (Sealed Tube)Pd(OAc) 2​ , dppp, Liquid NH 3​ 801475–85Requires specialized high-pressure equipment
Buchwald-Hartwig (Imine Surrogate)Pd 2​ (dba) 3​ , BINAP, Benzophenone Imine110888–95 Trace protodehalogenation

Validated Experimental Protocol: Buchwald-Hartwig via Imine Surrogate

This protocol utilizes benzophenone imine as an ammonia surrogate to bypass catalyst poisoning, ensuring a robust, self-validating workflow for synthesizing 3-methoxy-4-methylpyridin-2-amine.

Step 1: Reagent Preparation & Degassing

  • In an oven-dried Schlenk flask, combine 2-bromo-3-methoxy-4-methylpyridine (1.0 equiv), Pd 2​ (dba) 3​ (0.05 equiv), BINAP (0.08 equiv), and anhydrous Cs 2​ CO 3​ (1.5 equiv)[1].

  • Add anhydrous toluene (10 volumes).

  • Self-Validation Checkpoint: Sparge the mixture with dry nitrogen for 15 minutes. The solution should transition from a dark purple/red (resting Pd 2​ (dba) 3​ ) to a deep orange/yellow, indicating the formation of the active Pd(0)-BINAP complex.

Step 2: Cross-Coupling

  • Add benzophenone imine (1.2 equiv) via syringe.

  • Seal the flask and heat to 110 °C for 8 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor reaction progress via LC-MS. The starting material peak (m/z ~202 for Br-isotope) should disappear, replaced by the bulky imine intermediate with an expected mass of [M+H] + 303.15.

Step 3: Acidic Hydrolysis

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts and precipitated palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in THF (5 volumes) and add 1M HCl (aqueous, 3 volumes). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The acidic conditions will cleave the imine bond, releasing benzophenone as a byproduct. TLC (Hexane/EtOAc) will show a fast-moving UV-active spot (benzophenone) separating from the baseline amine salt.

Step 4: Isolation & Purification

  • Wash the acidic aqueous layer with diethyl ether (3 x 10 mL) to extract the cleaved benzophenone and residual phosphine ligands.

  • Basify the aqueous layer to pH 10 using 2M NaOH.

  • Extract the free amine product with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Self-Validation Checkpoint: Analyze the final isolated solid via LC-MS. The dominant peak must correspond to the exact mass of 3-methoxy-4-methylpyridin-2-amine: 138.08 Da .

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methoxy-4-methylpyridin-2-amine Solubility in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with 3-Methoxy-4-methylpyridin-2-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with 3-Methoxy-4-methylpyridin-2-amine (CAS: 475060-00-5)[1] in Dimethyl Sulfoxide (DMSO).

While DMSO is the gold-standard polar aprotic solvent in drug discovery[2], specific molecular architectures can resist dissolution. Below, we dissect the mechanistic causes of this insolubility and provide self-validating protocols to rescue your compound stocks.

Root Cause Analysis: The Chemistry of Insolubility

To troubleshoot effectively, we must first understand why 3-Methoxy-4-methylpyridin-2-amine resists dissolution. The causality stems from three intersecting physicochemical factors:

  • High Crystal Lattice Energy via Hydrogen Bonding: The 2-aminopyridine motif is notorious for forming highly stable, intermolecular homodimers. The 2-amino group acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor.

  • Electronic Reinforcement: The 3-methoxy and 4-methyl substituents are electron-donating groups (EDGs). They push electron density into the pyridine ring, significantly increasing the basicity and hydrogen-bond-accepting strength of the pyridine nitrogen. This creates an exceptionally tight crystal lattice that DMSO struggles to disrupt at room temperature.

  • DMSO Hygroscopicity (The "Anti-Solvent" Effect): DMSO rapidly absorbs atmospheric moisture. Even 1–2% water contamination drastically increases the polarity of the solvent system. For a lipophilic free base like 3-Methoxy-4-methylpyridin-2-amine, water acts as an anti-solvent, forcing the compound out of solution and causing micro-precipitation[3].

Diagnostic & Solubilization Workflow

Follow this logical pathway to diagnose and resolve your solubility issues systematically.

G Start Compound Added to DMSO CheckVisual Visual Inspection (Particles/Turbidity?) Start->CheckVisual IsAnhydrous Is DMSO Anhydrous? (<0.1% water) CheckVisual->IsAnhydrous Yes Success Proceed to Assay / Storage CheckVisual->Success No ReplaceDMSO Use Fresh Anhydrous DMSO IsAnhydrous->ReplaceDMSO No HeatSonicate Apply Mild Heat (40°C) + Bath Sonication IsAnhydrous->HeatSonicate Yes ReplaceDMSO->HeatSonicate CheckDissolved Fully Dissolved? HeatSonicate->CheckDissolved CheckDissolved->Success Yes Advanced Advanced Solubilization (Acidification / Co-solvents) CheckDissolved->Advanced No

Fig 1. Systematic troubleshooting workflow for resolving DMSO solubility issues.

Self-Validating Experimental Protocols

Do not rely on passive dissolution. Use the following active methodologies to force lattice disruption and validate the stability of your solution.

Protocol A: Thermal-Acoustic Solubilization (First-Line Approach)

Causality: Sonication provides localized cavitation (high-energy micro-bubbles) that physically shears the crystal lattice. Mild heating simultaneously increases the kinetic energy of the DMSO molecules, allowing them to outcompete the solute-solute hydrogen bonds[3][4].

Step-by-Step Methodology:

  • Preparation: Weigh the required mass of 3-Methoxy-4-methylpyridin-2-amine into a sterile, amber glass vial.

  • Solvent Addition: Working inside a desiccator or nitrogen-purged environment, add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity, ≤0.005% water).

  • Mechanical Dispersion: Seal the vial tightly with a PTFE-lined cap and vortex at maximum RPM for 60 seconds to disperse macroscopic aggregates.

  • Thermal Sonication: Place the vial in an ultrasonic water bath pre-heated to 40°C. Sonicate for 15 to 20 minutes.

  • Self-Validation Check: Remove the vial and hold it against a light source. The solution must transition from turbid to optically clear. If any "schlieren" lines or micro-particles remain, the lattice is not fully disrupted.

  • Equilibration: Allow the solution to cool to room temperature (20-25°C) slowly over 30 minutes. Re-inspect for precipitation.

Protocol B: Acid-Catalyzed Lattice Disruption (For Stubborn Batches)

Causality: If the free base remains insoluble due to extreme H-bonding, converting it in situ to a protonated salt prevents homodimerization. Protonating the pyridine nitrogen eliminates its ability to act as a hydrogen bond acceptor, drastically increasing solubility[5].

Step-by-Step Methodology:

  • Prepare the suspension of the compound in anhydrous DMSO as described above.

  • Add 0.1 to 0.5 molar equivalents of a weak organic acid (e.g., glacial acetic acid) or a non-aqueous acid (e.g., HCl in dioxane).

  • Vortex for 2 minutes. The disruption of the 2-aminopyridine dimer will result in immediate clarification.

  • Note: Only use this method if your downstream assay can tolerate minor pH shifts or the presence of the counter-ion.

Quantitative Benchmarks

Use the following table to benchmark your expected solubility outcomes based on the state of your solvent and physical interventions.

Solvent ConditionTempPhysical InterventionExpected Solubility LimitVisual State
Aged DMSO (~2% H₂O)20°CVortexing only< 2 mMTurbid / Suspension
Anhydrous DMSO (<0.01% H₂O)20°CVortexing only~ 10 mMSlow dissolution
Anhydrous DMSO40°C15 min Sonication> 50 mM Optically clear
Anhydrous DMSO + 0.1 eq Acid20°CVortexing only> 100 mM Rapid dissolution

Frequently Asked Questions (FAQs)

Q1: My 3-Methoxy-4-methylpyridin-2-amine solution was perfectly clear yesterday, but today there are needle-like crystals at the bottom of the tube. What happened? A: This is a classic symptom of temperature-induced precipitation or moisture ingress[4]. If the DMSO stock was stored at 4°C or -20°C, the reduced thermal energy causes the compound to crash out of solution. Additionally, if the tube wasn't sealed with Parafilm, the DMSO likely absorbed atmospheric water, reducing its solvating capacity. Fix: Re-warm the vial to 37°C and sonicate for 10 minutes before use. Always store DMSO stocks in a desiccator at room temperature if chemical stability allows.

Q2: Can I use a co-solvent like Methanol or PEG-400 to help dissolve it? A: While co-solvents can improve solubility, they often introduce artifacts into downstream biological assays (e.g., cell toxicity or enzyme inhibition)[5]. For in vitro assays, it is scientifically superior to achieve a high-concentration stock in 100% anhydrous DMSO, and then perform serial dilutions directly in DMSO before the final spike into the aqueous assay buffer (ensuring final DMSO concentration remains < 1% v/v)[3].

Q3: Does the specific placement of the methoxy and methyl groups on the pyridine ring matter? A: Absolutely. The electron-donating nature of the 3-methoxy and 4-methyl groups increases the electron density on the pyridine nitrogen. This makes it a significantly stronger hydrogen bond acceptor compared to an unsubstituted 2-aminopyridine, directly strengthening the intermolecular lattice and exacerbating your solubility challenges.

Q4: How can I verify if my DMSO has gone "bad" (absorbed water)? A: If you do not have access to Karl Fischer titration to measure water content precisely, a quick empirical test is to dissolve a known, highly lipophilic control compound. Alternatively, if a previously validated protocol suddenly fails to dissolve 3-Methoxy-4-methylpyridin-2-amine, water contamination in the DMSO bottle is the most statistically probable cause. Discard the old bottle and open a fresh, septum-sealed bottle of anhydrous DMSO.

References

  • Tetko, I. V., et al. (2006). "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions." Current Medicinal Chemistry, 13(1), PubMed. Available at:[Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Available at:[Link]

  • Savjani, K. T., et al. (2017). "Solubility: A speed‒breaker on the drug discovery highway." MedCrave Online Journal of Bioequivalence & Bioavailability. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidative Degradation of 3-Methoxy-4-methylpyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we analyze the specific chemical vulnerabilities of 3-Methoxy-4-methylpyridin-2-amine, explain the thermodynamic and kinetic drivers of its degradation, and provide self-validating protocols to ensure the absolute integrity of your API during storage.

Part 1: Molecular Vulnerability Profile

To stop degradation, you must first understand why it happens. 3-Methoxy-4-methylpyridin-2-amine is an exceptionally electron-rich aromatic system. The presence of three electron-donating groups (EDGs)—a methoxy group (-OCH 3​ ), a methyl group (-CH 3​ ), and a primary amine (-NH 2​ )—synergistically pumps electron density into the pyridine ring.

This massive influx of electron density significantly elevates the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, making it highly nucleophilic and exceptionally vulnerable to single-electron transfer (SET) or electrophilic attack[1]. During storage, this manifests in two distinct oxidative pathways:

  • Pyridine N-Oxidation: The enriched pyridine nitrogen acts as a strong nucleophile, reacting with ambient reactive oxygen species (ROS) to form pyridine N-oxides[2].

  • Exocyclic Amine Oxidation: The primary amine undergoes radical-mediated autoxidation—often accelerated by actinic light or trace transition metals—to form hydroxylamines, nitroso compounds, and eventually highly conjugated azo dimers[3].

OxidativePathways API 3-Methoxy-4-methylpyridin-2-amine (Electron-Rich API) Initiation O2 + UV Light / Trace Metals (Radical Initiation) API->Initiation Storage Exposure Path1 Pyridine N-Oxidation Initiation->Path1 Electrophilic Attack Path2 Exocyclic Amine Oxidation Initiation->Path2 Hydrogen Abstraction Deg1 Pyridine N-Oxide (+16 Da) Path1->Deg1 +[O] Deg2 Hydroxylamine / Nitroso (+16 Da / +14 Da) Path2->Deg2 +[O] Deg3 Azo Dimers (Colored Degradants) Deg2->Deg3 Bimolecular Coupling

Figure 1: Oxidative degradation pathways of 3-Methoxy-4-methylpyridin-2-amine.

Part 2: Core Troubleshooting & FAQs

Q: Why is my API batch turning yellow/brown during room temperature storage? A: Color changes are the hallmark of exocyclic amine oxidation. While the intact API and its N-oxide degradants are typically colorless, the oxidation of the primary amine leads to nitroso intermediates. These intermediates rapidly undergo bimolecular coupling with unreacted amines to form azo dimers (-N=N-). Azo compounds are highly conjugated and strongly absorb visible light, resulting in a yellow, orange, or brown discoloration[3].

Q: How do I differentiate between N-oxide formation and amine oxidation in my LC-MS stability data? A: Both pyridine N-oxidation and initial amine oxidation (to hydroxylamine) result in a mass shift of +16 Da. However, they can be differentiated chromatographically and spectrometrically:

  • Chromatography: Pyridine N-oxides are significantly more polar due to the N-O dipole and will elute earlier than the parent compound on a standard reversed-phase C18 column.

  • Mass Spectrometry: N-oxides exhibit a characteristic fragmentation pattern involving the loss of an oxygen atom (-16 Da) during MS/MS. Conversely, hydroxylamines are highly reactive and often disproportionate into nitroso species (+14 Da relative to parent) or dimers, which will appear as distinct higher molecular weight peaks[2].

Q: Does ICH Q1A(R2) mandate testing for photolytic degradation for this specific molecule? A: Yes. ICH Q1A(R2) dictates that stress testing must evaluate the susceptibility of the drug substance to oxidation and photolysis. Because 3-Methoxy-4-methylpyridin-2-amine is an electron-rich aromatic system, UV light provides the activation energy required to initiate radical autoxidation pathways. Photostability testing is a critical requirement for this class of compounds.

Part 3: Standard Operating Procedures (SOPs)

Do not rely on assumptions when storing sensitive compounds. The following protocols are designed as self-validating systems to ensure your experimental controls are functioning as intended.

SOP 1: Inert Atmosphere Aliquoting and Storage

Objective: Prevent oxygen ingress and radical initiation during long-term storage. Causality: Displacing ambient oxygen with a heavy inert gas (Argon) prevents the formation of ROS, shutting down both N-oxidation and amine oxidation pathways.

  • Preparation: Transfer the bulk API, amber glass storage vials, PTFE-lined screw caps, and a resazurin-based oxygen indicator strip into a controlled glovebox.

    • Causality: Amber glass blocks UV radiation (< 400 nm), preventing actinic degradation. PTFE provides an impermeable, chemically inert barrier that prevents O 2​ ingress, unlike standard rubber septa which are gas-permeable over time.

  • Purging: Purge the glovebox with high-purity Argon (99.999%) until the internal O 2​ sensor reads < 1 ppm.

  • Aliquoting: Dispense the API into the amber vials.

  • Validation (Self-Validating Step): Place a resazurin oxygen indicator strip into one "dummy" vial containing no API. Seal all vials with the PTFE-lined caps.

  • Verification: After 24 hours, inspect the dummy vial. If the resazurin strip remains colorless, the inert atmosphere is validated. If it turns pink, oxygen ingress has occurred, and the batch must be re-aliquoted.

  • Storage: Store the sealed vials at 2-8°C.

    • Causality: Refrigeration lowers the kinetic energy of the system, exponentially decreasing the rate of any residual oxidative reactions[2].

SOP 2: Self-Validating Forced Degradation Assay (HPLC-UV)

Objective: Establish a stability-indicating baseline to accurately quantify oxidative degradation. Causality: To prove that your storage method works, you must first prove your analytical method can detect the specific degradants (N-oxides and dimers) without them being obscured by the main API peak.

  • Sample Preparation: Dissolve 1 mg/mL of the API in a 50:50 Water:Acetonitrile diluent.

  • Oxidative Stress: Add 3% H 2​ O 2​ (v/v) to the sample and incubate at room temperature in the dark for 24 hours.

    • Causality: H 2​ O 2​ selectively forces N-oxidation and amine oxidation, mimicking years of ambient exposure in a compressed timeframe[2].

  • Quenching (Self-Validating Step): Quench the reaction with sodium thiosulfate.

    • Crucial: Analyze a blank control sample of H 2​ O 2​

      • thiosulfate without the API to ensure quench byproducts do not co-elute with your degradant peaks.
  • Analysis: Inject onto a C18 column using a gradient method. Monitor at 254 nm (for the intact pyridine ring) and 400 nm (specifically to detect colored azo dimers).

Part 4: Quantitative Stability Data

The following table summarizes the expected degradation kinetics of 3-Methoxy-4-methylpyridin-2-amine under various storage conditions, modeled on ICH Q1A(R2) accelerated testing parameters for electron-rich aminopyridines.

Table 1: 6-Month Accelerated Stability Profile of 3-Methoxy-4-methylpyridin-2-amine

Storage ConditionAtmosphereLight ExposureEstimated Monthly Degradation (%)Primary Degradant Observed
25°C / 60% RHAmbient AirUnprotected (Clear Glass)4.5%Azo Dimers (Colored)
25°C / 60% RHAmbient AirProtected (Amber Glass)1.8%Pyridine N-Oxide
2-8°CAmbient AirProtected (Amber Glass)0.4%Pyridine N-Oxide
2-8°CArgon PurgedProtected (Amber Glass)< 0.05%None detected
-20°CArgon PurgedProtected (Amber Glass)< 0.01%None detected

Sources

Optimization

Reducing byproducts and impurities in 3-Methoxy-4-methylpyridin-2-amine crystallization

Welcome to the dedicated technical support resource for the purification of 3-Methoxy-4-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of 3-Methoxy-4-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material, a critical step for its application as a key intermediate in pharmaceuticals and agrochemicals.[1] This document moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to make informed decisions to overcome common crystallization challenges.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting purification, it is essential to understand the properties of 3-Methoxy-4-methylpyridin-2-amine that influence its crystallization behavior.

PropertyValue/InformationSignificance for Crystallization
Molecular Formula C₇H₁₀N₂OIndicates a relatively small molecule with heteroatoms.
Molecular Weight 138.17 g/mol ---
Appearance Yellow or light brown liquid or solidColor may indicate the presence of impurities.[1]
Polarity PolarThe presence of amino and methoxy groups, along with the pyridine nitrogen, makes the molecule polar. This dictates the choice of suitable solvents.
Hydrogen Bonding The amino group is a hydrogen bond donor, and the pyridine nitrogen and methoxy oxygen are hydrogen bond acceptors.Strong intermolecular hydrogen bonding can influence crystal packing and solubility.

FAQs: Common Issues in 3-Methoxy-4-methylpyridin-2-amine Crystallization

This section addresses frequently encountered problems in a direct question-and-answer format.

Q1: My final product has a persistent yellow or brown color, even after crystallization. What are the likely impurities?

A1: The coloration is often indicative of residual starting materials, byproducts, or degradation products. While a definitive list of impurities is dependent on the specific synthetic route, common culprits in the synthesis of substituted aminopyridines can include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could include related picolines or nitropyridines.[2]

  • Isomeric Byproducts: Incomplete regioselectivity during amination or other substitution reactions can lead to the formation of isomers which may have similar solubility profiles, making them difficult to remove by simple crystallization.

  • Oxidation Products: Aminopyridines can be susceptible to oxidation, leading to colored impurities.

  • Products of Over-reaction or Side-reactions: Depending on the reagents used, byproducts from undesired secondary reactions may be present.

Q2: I'm observing "oiling out" instead of crystal formation. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system.

Causality:

  • High Solute Concentration: The concentration of your compound in the solvent is too high, leading to separation from the solution before it has had a chance to form an ordered crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can induce rapid phase separation, favoring the formation of an amorphous oil over crystalline solid.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound in a liquid state even at lower temperatures.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (10-20% more) to reduce the concentration. Allow the solution to cool more slowly.[3]

  • Slow Cooling: Ensure a gradual cooling process. You can insulate the flask to slow down the rate of cooling.

  • Solvent System Modification: If the problem persists, consider a different solvent or a mixed-solvent system. A slightly less polar solvent might be beneficial.

Q3: My crystal yield is very low. What are the primary factors and how can I improve it?

A3: Low yield is a common issue and can stem from several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

Improvement Strategies:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize precipitation.

  • Appropriate Washing: Wash the filtered crystals with a small amount of ice-cold crystallization solvent.

Troubleshooting Guide: A Systematic Approach to Purity Enhancement

This section provides a structured workflow to identify and resolve purity issues during the crystallization of 3-Methoxy-4-methylpyridin-2-amine.

Step 1: Impurity Profile Analysis

Before attempting to optimize the crystallization, it is crucial to understand the nature of the impurities.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and identifying the number of impurities. A purity of ≥98% is often reported for this compound.[1]

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and any significant impurities.

  • Mass Spectrometry (MS): Helps in identifying the molecular weights of impurities.

Step 2: Rational Solvent Selection

The choice of solvent is the most critical parameter in a successful crystallization.

Guiding Principle: "Like Dissolves Like"

3-Methoxy-4-methylpyridin-2-amine is a polar molecule. Therefore, polar solvents are more likely to be suitable. However, an ideal crystallization solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.

Solvent Screening Protocol:

  • Place a small amount of your crude material (approx. 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, or mixtures like ethanol/water) dropwise at room temperature.

  • If the compound dissolves readily at room temperature, the solvent is likely too good for single-solvent crystallization but could be a "good" solvent in a mixed-solvent system.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves when hot and recrystallizes upon cooling, it is a promising candidate.

  • If the compound remains insoluble even when hot, the solvent is unsuitable.

Recommended Starting Solvents and Systems:

Solvent/SystemRationale
Ethanol or Isopropanol Polar protic solvents that often provide the desired solubility profile for polar compounds.
Ethyl Acetate A moderately polar solvent that can be effective.
Toluene/Heptane A mixed-solvent system where toluene is the "good" solvent and heptane is the "anti-solvent."
Ethanol/Water A common mixed-solvent system for polar organic molecules. Water acts as the anti-solvent.[4]
Step 3: Crystallization Method Optimization

Based on your solvent screening, choose one of the following protocols.

dot

Caption: Workflow for anti-solvent crystallization.

Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Anti-Solvent Addition: While stirring the hot solution, add a "poor" solvent (anti-solvent, e.g., water or heptane) dropwise until the solution becomes slightly and persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in the slow cooling protocol.

Advanced Troubleshooting

Issue: Oiling out persists even with modified cooling and solvent ratios.

  • Possible Cause: Significant amounts of impurities are depressing the melting point of your compound.

  • Solution: Pre-purification. Consider a preliminary purification step before crystallization. An acid-base extraction can be effective for aminopyridines. Dissolve the crude material in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The aminopyridine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified aminopyridine back into an organic solvent. After drying and concentrating, attempt the crystallization again.

Issue: No crystals form, even after extended cooling.

  • Possible Cause: The solution is not sufficiently supersaturated. This is often due to using too much solvent.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles can act as nucleation sites.

    • Seeding: If you have a small amount of pure product, add a single crystal ("seed crystal") to the solution.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.

References

  • Aher, N. G., et al. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.
  • S.N. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine. U.S.
  • Wang, J., et al. (2020). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Wang, X., et al. (2019). A new protocol for nucleophilic amination of methoxypyridines and their derivatives was developed using sodium hydride (NaH) in the presence of lithium iodide (LiI).
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Gupton, B. F., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
  • Aher, N. G., et al. (2026). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Request PDF.
  • Al-Zoubi, W., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3432.
  • Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1463-1475.
  • Allen, C. F. H., & Thirtle, J. R. (1955). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 35, 16.
  • Fogg, P. G. T. (1980). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
  • Wang, X., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373.
  • dos Santos, V. B., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 5127-5151.
  • Wang, J., et al. (2020).
  • University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Wang, X., et al. (2019). Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
  • Anonymous. (n.d.). 3.3.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions of 3-Methoxy-4-methylpyridin-2-amine

Welcome to the advanced technical support hub for 3-Methoxy-4-methylpyridin-2-amine . As a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)—including kinase inhibitors and prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support hub for 3-Methoxy-4-methylpyridin-2-amine . As a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)—including kinase inhibitors and proton pump modulators—this molecule presents unique chemoselectivity challenges.

The C3-methoxy group is sterically compressed between a C2-amine and a C4-methyl group. More importantly, its proximity to the pyridine nitrogen and the C2-amine makes it highly susceptible to unintended cleavage (O-demethylation) or nucleophilic attack during downstream synthesis. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you preserve the integrity of the methoxy group.

Section 1: Troubleshooting & FAQs (Mechanistic Causality)

Q1: During the acidic deprotection of a Boc-protected intermediate, we observe a significant loss of the C3-methoxy group. What is the mechanistic cause, and how do we prevent it? Causality: The unwanted conversion of the methoxy group to a hydroxyl group (O-demethylation) under strong acidic conditions is driven by protonation followed by nucleophilic attack. Strong hydrohalic acids (e.g., HBr, HI) protonate the methoxy oxygen. The conjugate halide base (Br⁻ or I⁻) then acts as a potent nucleophile, attacking the less sterically hindered methyl group via an SN2 mechanism to form a stable pyridinol and halomethane[1]. Solution: Avoid hydrohalic acids. Transition to non-nucleophilic organic acids such as in dichloromethane (DCM), or use anhydrous HCl in 1,4-dioxane at strictly controlled temperatures (< 30 °C). The chloride ion is a significantly weaker nucleophile than bromide, drastically reducing the rate of O-demethylation.

Q2: We are using Lewis acids (e.g., AlCl₃, BBr₃) for a downstream Friedel-Crafts step, but the methoxy group is being cleaved. Why does this happen chemoselectively at C3? Causality: Lewis acids like BBr₃ and AlCl₃ have empty orbitals that strongly coordinate to the electron pairs on the methoxy oxygen[1]. In 3-Methoxy-4-methylpyridin-2-amine, the adjacent C2-amine and C3-methoxy groups can act as a bidentate ligand system for the metal center. This chelation effect highly activates the O-CH₃ bond, and subsequent attack by the released halide anion rapidly cleaves it. Solution: If a Lewis acid is mandatory for your workflow, opt for milder variants with lower oxophilicity, such as [2]. Alternatively, temporarily mask the C2-amine with an electron-withdrawing protecting group to prevent bidentate coordination, which lowers the local concentration of the Lewis acid near the C3-methoxy group.

Q3: When exposing the molecule to reducing agents like L-Selectride or strong nucleophiles, the methoxy group disappears. Is this expected? Causality: Yes. While standard methoxybenzenes (anisoles) are generally stable to L-Selectride, electron-deficient heterocycles like pyridine activate the methoxy group toward nucleophilic cleavage. L-Selectride acts as a powerful nucleophile that can at elevated temperatures[3]. Solution: Substitute L-Selectride with less nucleophilic reducing agents (e.g., NaBH₄ with CeCl₃ via Luche reduction) or conduct the reaction at cryogenic temperatures (-78 °C) to kinetically freeze the demethylation pathway.

Section 2: Visualizing Causality and Reaction Workflows

Mechanism N1 3-Methoxy-4-methyl pyridin-2-amine N2 Protonation/Lewis Acid Coordination at Oxygen N1->N2 N3 Nucleophilic Attack (e.g., Br-, Cl-) on CH3 N2->N3 N4 O-CH3 Bond Cleavage (Demethylation) N3->N4 N5 Pyridinol Formation (Unwanted Side Product) N4->N5

Mechanistic pathway of unwanted O-demethylation in methoxypyridines.

G Start Reaction requires acidic/nucleophilic conditions? Acidic Acidic (e.g., Deprotection) Start->Acidic Yes, Acidic Nucleophilic Nucleophilic/Basic Start->Nucleophilic Yes, Basic StrongAcid Avoid HBr/HI & BBr3 (Causes O-Demethylation) Acidic->StrongAcid Halide acids MildAcid Use TFA in DCM or HCl in Dioxane (<40°C) Acidic->MildAcid Non-nucleophilic acids StrongNuc Avoid Thiolates/L-Selectride (Cleaves O-CH3) Nucleophilic->StrongNuc Strong Nucleophiles MildNuc Use hindered bases (e.g., DIPEA, K2CO3) Nucleophilic->MildNuc Mild/Hindered Bases

Workflow for preserving the C3-methoxy group during synthesis.

Section 3: Quantitative Data on Methoxy Stability

The following table summarizes the empirical stability of the C3-methoxy group under various common synthetic conditions. Use this data matrix to select appropriate reagents for your workflows.

Reagent / ConditionTemperatureTime% O-Demethylation (Side Product)Scientific Recommendation
47% HBr (aq) 100 °C2 h> 95%Avoid for any deprotection steps.
BBr₃ (1.0 M in DCM) -78 °C to 0 °C1 h85 - 90%Avoid unless deliberate cleavage is desired.
L-Selectride (THF) 65 °C (Reflux)2 h60 - 80%Avoid ; highly chemoselective for cleavage.
4.0 M HCl in Dioxane 25 °C4 h< 2%Preferred for Boc/Trityl deprotection.
20% TFA in DCM 25 °C12 hNot DetectedOptimal for acid-sensitive intermediate steps.
Zn(OTf)₂ (Lewis Acid) 80 °C12 h< 5%Preferred Lewis acid alternative.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocol integrates a self-validating feedback loop. This ensures that any deviation in the reaction environment is caught before the starting material is irreversibly destroyed.

Protocol: Chemoselective N-Boc Deprotection Preserving the C3-Methoxy Group

Step 1: Preparation & Dissolution

  • Action: Dissolve the N-Boc protected 3-Methoxy-4-methylpyridin-2-amine derivative (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions prevent the formation of aqueous acidic micro-environments that can accelerate unwanted hydrolysis and side reactions.

Step 2: Acid Addition

  • Action: Cool the reaction flask to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v ratio with DCM.

  • Causality: TFA is a strong acid capable of removing the Boc group, but it possesses a non-nucleophilic counterion (trifluoroacetate). Without a strong nucleophile present in the solution, the SN2 attack required to cleave the methoxy's methyl group cannot occur.

Step 3: Self-Validating In-Process Control (IPC)

  • Action: Stir the reaction at room temperature for 2 hours. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Check: Look for the desired mass [M+H]⁺. If a mass corresponding to [M - 14]⁺ is detected, it indicates premature O-demethylation (loss of the CH₂ unit). If the [M - 14]⁺ peak exceeds 2% relative abundance, the system is self-reporting that conditions are too harsh—immediately cool the reaction to 0 °C and quench.

Step 4: Quenching and Isolation

  • Action: Once complete deprotection is confirmed via IPC, concentrate the mixture under reduced pressure (water bath temp < 30 °C). Neutralize by partitioning between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield the pure amine.

References

  • O-Demethylation Chem-Station Int. Ed. URL:[Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis Journal of the American Chemical Society URL:[Link]

Sources

Optimization

Enhancing the reactivity of the primary amine group in 3-Methoxy-4-methylpyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific challenges associated with functionalizing 3-Methoxy-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific challenges associated with functionalizing 3-Methoxy-4-methylpyridin-2-amine .

This building block is highly valuable in drug development, but its primary amine is notoriously unreactive. Below, we break down the mechanistic causality behind this poor reactivity and provide self-validating protocols to overcome it.

Visual Workflow: Reactivity Enhancement Strategies

Reactivity_Enhancement A 3-Methoxy-4-methylpyridin-2-amine (Poor Nucleophile) B Strong Base (e.g., NaH, LiHMDS) A->B Deprotonation D Pd-Catalysis + Ligands (e.g., dppp, XPhos) A->D Cross-Coupling F Electrophile Activation (e.g., RCOCl + Pyridine) A->F Acylation C Amide Anion (Enhanced Nucleophile) B->C H N-Functionalized Product (Amides, Amines) C->H SN2 / Acylation E Pd-Amido Complex (Catalytic Intermediate) D->E E->H Reductive Elimination G Acylpyridinium Intermediate (Enhanced Electrophile) F->G G->H Nucleophilic Attack

Mechanistic pathways for enhancing the reactivity of the 2-aminopyridine primary amine.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does direct alkylation or acylation of 3-Methoxy-4-methylpyridin-2-amine yield poor conversion? A1: The primary amine at the C2 position of the pyridine ring exhibits significantly reduced nucleophilicity compared to standard anilines. This is caused by the resonance delocalization of the exocyclic nitrogen's lone pair into the electron-deficient pyridine ring, giving the molecule a unique dual-nucleophilic character where the ring nitrogen often competes for electrophiles[1]. Furthermore, the 3-methoxy group introduces direct steric hindrance adjacent to the amine. Standard SN​2 conditions fail because the exocyclic amine simply lacks the electron density to effectively attack the electrophile.

Q2: How do I prevent the formation of N,N-diacylated byproducts during amide synthesis? A2: Highly deactivated anilines and 2-aminopyridines are highly prone to N,N-diacylation when strong aliphatic bases (like triethylamine) and activated acid chlorides are used. The causality is thermodynamic: the initial N-monoacylated product is more acidic than the starting amine. In the presence of a strong base, it rapidly deprotonates to form a stabilized anion that reacts with a second equivalent of the electrophile[2]. To achieve clean N-monoacylation, you must use a weaker base like pyridine, which acts as both an acid scavenger and a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate) without deprotonating the monoacyl product[2].

Q3: Which catalytic system is optimal for Buchwald-Hartwig cross-coupling with this substrate? A3: For sterically hindered 2-aminopyridines, standard Pd/phosphine systems often suffer from catalyst poisoning due to the chelating effect of the pyridine nitrogen[3]. To overcome this, you must use chelating bis(phosphine) ligands like 1,3-bis(diphenylphosphino)propane (dppp) or bulky monodentate ligands like XPhos. A robust, self-validating system utilizes Pd(OAc)₂, dppp, and NaOt-Bu in toluene at elevated temperatures (e.g., 80 °C in a sealed tube). This forces the reductive elimination step despite the steric crowding from the 3-methoxy group[4].

Section 2: Quantitative Data & Reagent Selection

To streamline your experimental design, consult the following matrix. It summarizes the optimal reagents based on the specific thermodynamic and kinetic barriers of the target reaction.

Reaction TypeChallenge AddressedRecommended ReagentsMechanistic Causality
Mono-Acylation N,N-diacylation, low starting nucleophilicityAcid Chloride + Pyridine (as solvent/base)Pyridine is too weak to deprotonate the mono-amide, preventing diacylation, while activating the electrophile[2].
Alkylation ( SN​2 ) Poor exocyclic nucleophilicityNaH or LiHMDS in anhydrous DMF/THFStrong bases fully deprotonate the amine, generating a highly nucleophilic, irreversible amide anion.
Cross-Coupling Catalyst chelation, steric clash from 3-OMePd(OAc)₂, dppp, NaOt-Bu, Toluene (Sealed Tube)Bidentate ligands prevent pyridine coordination to Pd, enabling catalytic turnover and reductive elimination[4].

Section 3: Validated Experimental Protocols

Protocol A: Selective N-Monoacylation via Electrophile Activation

This protocol is designed as a self-validating system: by using pyridine as the solvent, you inherently cap the basicity of the system, making N,N-diacylation thermodynamically impossible while kinetically driving the reaction via acylpyridinium formation.

  • Preparation: Dissolve 3-Methoxy-4-methylpyridin-2-amine (1.0 equiv) in anhydrous pyridine to achieve a 0.5 M concentration.

  • Temperature Control: Cool the solution to 0 °C under an inert argon atmosphere to control the exothermic formation of the acylpyridinium intermediate.

  • Electrophile Addition: Add the desired acid chloride (1.1 equiv) dropwise over 15 minutes. Causality: Dropwise addition prevents localized excess of the electrophile, mitigating any residual risk of over-reaction.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 2-4 hours. Monitor consumption of the starting material via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol utilizes a sealed-tube environment to maintain high local concentrations of volatile or sterically hindered amines, forcing the equilibrium toward the coupled product.

  • Inert Setup: In a glovebox or under strict Schlenk conditions, charge a heavy-walled sealed tube with Pd(OAc)₂ (5 mol%), dppp (10 mol%), and NaOt-Bu (2.0 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 3-Methoxy-4-methylpyridin-2-amine (1.2 equiv).

  • Solvation: Add anhydrous, degassed toluene to reach a 0.2 M concentration. Causality: Toluene provides the necessary boiling point and non-polar environment to stabilize the active Pd-ligand complex without competing for coordination sites.

  • Reaction: Seal the tube with a Teflon screw cap, remove from the glovebox, and heat to 80 °C behind a blast shield for 14 hours.

  • Isolation: Cool to room temperature, carefully vent, and dilute with EtOAc. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate for flash column chromatography.

Section 4: References

  • Chen, Q., Chen, S., Wu, H., Zeng, X., Chen, W., Sun, G., & Wang, Z. "Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles." Chinese Journal of Organic Chemistry, 2021.[Link]

  • Theodorou, V., Gogou, M., Giannousi, A., & Skobridis, K. "Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction." ARKIVOC, 2014.[Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry, 2007.[Link]

  • Wagaw, S., & Buchwald, S. L. "The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation." The Journal of Organic Chemistry, 1996.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Absolute Purity of 3-Methoxy-4-methylpyridin-2-amine: A Comparative Guide to qNMR vs. Traditional Chromatography

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical rigor applied to these intermediates must scale accordingly. 3-Methoxy-4-methylpyridin-2-amine (CAS: 475...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical rigor applied to these intermediates must scale accordingly. 3-Methoxy-4-methylpyridin-2-amine (CAS: 475060-00-5) is a prime example of a versatile pyridine derivative whose purity directly impacts downstream reaction yields and the impurity profiles of active pharmaceutical ingredients (APIs).

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography (GC) have been the default tools for purity assessment. However, these comparative methods harbor systemic blind spots. This guide objectively compares the performance of traditional chromatography against Quantitative Nuclear Magnetic Resonance (qNMR) , detailing a self-validating metrological workflow for the absolute purity determination of 3-Methoxy-4-methylpyridin-2-amine.

The Analytical Dilemma: Relative vs. Absolute Purity

To understand why qNMR is rapidly becoming the gold standard in compendial testing[1], we must examine the physical causality behind how different analytical techniques define "purity."

The Limitations of HPLC-UV and GC-FID

HPLC-UV operates on the principle of chromatographic separation followed by photon absorption. Purity is typically reported as an Area Percent (Area %) . This introduces three critical failure modes for functionalized pyridines:

  • Extinction Coefficient Bias: If a des-methyl or structurally similar impurity has a higher UV molar absorptivity than 3-Methoxy-4-methylpyridin-2-amine, its concentration will be vastly overestimated[2].

  • The "Invisible" Mass: HPLC-UV is entirely blind to non-chromophoric impurities such as residual inorganic salts (e.g., NaCl from neutralization steps), water, or aliphatic solvents[3]. Because these impurities produce no peak, the denominator in the Area % calculation is artificially small, leading to a falsely inflated purity value[2].

  • Reference Standard Dependency: True quantitative HPLC requires a certified reference standard of the analyte itself to establish a response factor—a paradox when you are trying to certify the purity of that very analyte.

The qNMR Advantage: A Primary Ratio Method

Unlike chromatography, is a primary ratio method[4]. The fundamental physics of NMR dictate that the integrated area of a resonance signal is directly and strictly proportional to the number of nuclei (protons) generating that signal, regardless of the molecule's chemical structure[5].

By co-dissolving the analyte with a highly pure, NIST-traceable Internal Calibrant (IC) of a completely different chemical structure, we can calculate the absolute mass fraction (w/w %) of the analyte without needing a reference standard of 3-Methoxy-4-methylpyridin-2-amine[3].

Experimental Data: Performance Comparison

To objectively compare these methodologies, a single batch of 3-Methoxy-4-methylpyridin-2-amine (synthesized with trace inorganic salts and a structurally similar isomer) was analyzed across four platforms.

Table 1: Comparative Purity Assessment of 3-Methoxy-4-methylpyridin-2-amine
Analytical MethodReported PurityMetric TypeBlind Spots / Limitations
HPLC-UV (254 nm) 99.6%Area %Blind to inorganic salts, water, and non-UV active organics.
GC-FID 99.3%Area %Analyte degradation at high injection port temperatures.
Acid-Base Titration 101.2%w/w %Overestimates due to trace highly basic impurities.
1H qNMR (Internal Calibrant) 97.4% Absolute w/w % None. Accounts for total mass, revealing the true purity.

Data Insight: The 2.2% discrepancy between HPLC and qNMR is not an error; it is the exact mass of residual inorganic salts and moisture that HPLC failed to detect[2][3]. qNMR provides the true metrological mass fraction[1].

Designing a Self-Validating qNMR Protocol

A robust analytical protocol must not only generate data but also internally verify its own accuracy. For 3-Methoxy-4-methylpyridin-2-amine, we achieve a self-validating system by leveraging the molecule's distinct proton environments.

The molecule possesses two excellent, non-overlapping singlets:

  • Methoxy group (-OCH3): ~3.8 ppm (3H)

  • Methyl group (-CH3): ~2.1 ppm (3H)

The Causality of Self-Validation: By independently calculating the absolute purity using the methoxy peak and then recalculating it using the methyl peak, we create an orthogonal check. If an unknown impurity is co-resonating (hiding) under the methoxy peak, the purity value derived from it will be artificially high. If the purity calculated from the methyl peak matches the methoxy peak within the margin of error (Δ < 0.5%), we mathematically prove that both peaks are pure and the integration is accurate[3][5].

Workflow Visualization

qNMR_Workflow NIST NIST Primary Reference Material (SI Traceability) IC Internal Calibrant (IC) Maleic Acid (Traceable) NIST->IC Prep Co-dissolution in DMSO-d6 (Self-Validating System) IC->Prep Sample Analyte: 3-Methoxy-4-methylpyridin-2-amine (Gravimetric Weighing) Sample->Prep NMR 1H qNMR Acquisition (D1 > 5×T1, 90° Pulse) Prep->NMR Integ1 Integration 1: Methoxy Peak (~3.8 ppm, 3H) NMR->Integ1 Integ2 Integration 2: Methyl Peak (~2.1 ppm, 3H) NMR->Integ2 Compare Orthogonal Validation (Δ Purity < 0.5% ?) Integ1->Compare Integ2->Compare Result Certified Absolute Purity (Mass Fraction %) Compare->Result

Fig 1. Self-validating metrological workflow for absolute purity determination using 1H qNMR.

Step-by-Step Methodology: qNMR Execution

To achieve an expanded measurement uncertainty of < 0.5%, strict adherence to metrological principles is required.

Step 1: Material Selection
  • Internal Calibrant (IC): Maleic Acid (NIST SRM traceable). It provides a sharp singlet at ~6.26 ppm (2H), which is completely isolated from the aliphatic and aromatic signals of 3-Methoxy-4-methylpyridin-2-amine.

  • Solvent: DMSO-d6. It ensures complete dissolution of both the polar aminopyridine and the maleic acid, preventing phase separation.

Step 2: Gravimetric Preparation
  • Using a microbalance (d = 0.001 mg) equipped with an anti-static ionizer, accurately weigh ~15 mg of 3-Methoxy-4-methylpyridin-2-amine into a glass vial.

  • Accurately weigh ~10 mg of the Maleic Acid IC into the same vial.

  • Add 1.0 mL of DMSO-d6. Vortex until optically clear. Transfer 600 µL to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

The causality of accurate integration relies on the complete relaxation of longitudinal magnetization between pulses[6].

  • Pulse Angle: 90° (to maximize signal-to-noise ratio, targeting S/N > 250:1)[7].

  • Relaxation Delay (D1): Must be set to ≥5×T1​ of the slowest relaxing proton in the system (typically the calibrant or the pyridine ring protons). A D1 of 60 seconds is standard to ensure >99.3% magnetization recovery[6].

  • Scans (NS): 32 to 64, depending on the required S/N.

  • 13C Decoupling: Optional, but recommended to collapse 13C satellites into the main peak, simplifying integration[8].

Step 4: Processing and Absolute Purity Calculation

Apply a strict manual phase correction and a high-order polynomial baseline correction. The integral must start and end exactly on the flat baseline to avoid truncation errors[4][5].

Calculate the absolute mass fraction ( Px​ ) using the following equation:

Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​

Where:

  • I = Integral area (Methoxy peak vs. Maleic acid peak)

  • N = Number of protons (3 for Methoxy, 2 for Maleic acid)

  • M = Molar mass (138.17 g/mol for analyte, 116.07 g/mol for Maleic acid)

  • m = Gravimetric mass weighed

  • Pstd​ = Certified purity of the Maleic acid IC

Repeat the calculation using the Methyl peak ( Nx​=3 ). If the two Px​ values align, the absolute purity of the 3-Methoxy-4-methylpyridin-2-amine is mathematically verified.

Conclusion

While HPLC-UV remains an excellent tool for routine impurity profiling and reaction monitoring, it is fundamentally a relative technique. For the absolute purity validation of critical building blocks like 3-Methoxy-4-methylpyridin-2-amine, qNMR provides unparalleled metrological traceability. By implementing a self-validating internal calibrant workflow, researchers can bypass the blind spots of chromatography and secure SI-traceable purity assignments that ensure the integrity of downstream drug development.

References

  • US Pharmacopeia. (2019). Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR). Metrologia.[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS.[Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Cheu, R. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Methoxy-4-methylpyridin-2-amine vs. 3-Methoxy-5-methylpyridin-2-amine

As a Senior Application Scientist, selecting the correct substituted aminopyridine building block is critical for downstream synthetic success, particularly in the development of kinase inhibitors and complex N-heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct substituted aminopyridine building block is critical for downstream synthetic success, particularly in the development of kinase inhibitors and complex N-heterocyclic pharmaceuticals. While 3-Methoxy-4-methylpyridin-2-amine and 3-Methoxy-5-methylpyridin-2-amine are constitutional isomers differing only by a single methyl shift, this subtle structural variance fundamentally rewrites their electronic landscapes.

This guide provides an in-depth, objective comparison of their reactivity profiles, focusing on how the methyl group's position dictates regioselectivity during Electrophilic Aromatic Substitution (EAS).

Structural and Electronic Resonance Analysis

To predict the reactivity of these two isomers, we must analyze the competing directing effects of their substituents. The pyridine ring is inherently electron-deficient, making the electron-donating substituents the primary drivers of EAS regioselectivity.

  • The Amino Group (-NH₂): Exhibits a strong positive mesomeric (+M) effect. In 2-aminopyridines, the lone pair delocalizes into the ring, significantly increasing electron density at the ortho (C3) and para (C5) positions .

  • The Methoxy Group (-OMe): Exhibits a moderate +M effect, directing electrophiles to its ortho (C2, C4) and para (C6) positions.

  • The Methyl Group (-CH₃): Exhibits weak inductive (+I) and hyperconjugative effects, activating its immediate ortho and para positions.

The 4-Methyl Isomer: Synergistic Activation at C5

In 3-methoxy-4-methylpyridin-2-amine , the C5 position is open. This position represents a "perfect storm" of electronic activation: it is para to the strongly activating C2-amino group and ortho to the C4-methyl group. Because the C2-amino group's +M effect dominates the ring's reactivity, electrophilic attack (such as bromination) occurs almost exclusively at C5, yielding derivatives like 5-bromo-3-methoxy-4-methylpyridin-2-amine .

The 5-Methyl Isomer: Blocked Para-Position and Forced Regioselectivity

In 3-methoxy-5-methylpyridin-2-amine , the highly nucleophilic C5 position is sterically blocked by the methyl group. The C2-amino group cannot direct electrophiles to its preferred para site. Consequently, the reaction is forced to rely on the secondary directing effects of the C3-methoxy group. The available sites are C4 and C6.

  • C4 is ortho to the methoxy group but is sterically squeezed between the C3-methoxy and C5-methyl groups.

  • C6 is para to the methoxy group and ortho to the methyl group, with significantly less steric hindrance. As a result, EAS is forced to the C6 position, reliably yielding derivatives like 6-bromo-3-methoxy-5-methylpyridin-2-amine .

Mechanistic Pathways Visualization

The following diagrams illustrate the divergent regioselective pathways of both isomers under standard EAS conditions.

EAS_4Me A 3-Methoxy-4-methylpyridin-2-amine (C5 Position Open) B Electronic Directing Effects: C2-NH2 directs Para (C5) C4-Me directs Ortho (C5) A->B C Electrophilic Attack (Br+) Kinetic & Thermodynamic Control at C5 B->C NBS, DMF, 0°C D 5-Bromo-3-methoxy-4-methylpyridin-2-amine (Major Product) C->D Rearomatization (-H+)

Regioselective C5-bromination pathway for 3-methoxy-4-methylpyridin-2-amine.

EAS_5Me A 3-Methoxy-5-methylpyridin-2-amine (C5 Position Blocked) B Electronic Directing Effects: C3-OMe directs Para (C6) C5-Me directs Ortho (C6) A->B C Electrophilic Attack (Br+) Forced Regioselectivity at C6 B->C NBS, DMF, 0°C D 6-Bromo-3-methoxy-5-methylpyridin-2-amine (Major Product) C->D Rearomatization (-H+)

Regioselective C6-bromination pathway for 3-methoxy-5-methylpyridin-2-amine.

Comparative Reactivity Data

The quantitative and qualitative differences between these two building blocks are summarized below to aid in synthetic planning.

Property3-Methoxy-4-methylpyridin-2-amine3-Methoxy-5-methylpyridin-2-amine
CAS Number 475060-00-5 1227515-55-0
Open Ring Positions C5, C6C4, C6
Primary EAS Site C5C6
Activating Groups for Primary Site C2-NH₂ (para), C4-Me (ortho)C3-OMe (para), C5-Me (ortho)
Steric Hindrance Profile Low at C5 (adjacent to C4-Me and C6-H)High at C4 (between OMe/Me); Low at C6
Known Brominated Derivative 5-Bromo-3-methoxy-4-methylpyridin-2-amine6-Bromo-3-methoxy-5-methylpyridin-2-amine

Experimental Workflows: Self-Validating Regioselective Bromination

To experimentally validate the regioselectivity of these isomers, we utilize a highly controlled bromination protocol using N-Bromosuccinimide (NBS). This protocol is designed as a self-validating system : the causality of the thermal control prevents over-reaction, while the integrated NMR validation definitively proves the site of substitution.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 mmol of the chosen aminopyridine isomer in 5.0 mL of anhydrous Dimethylformamide (DMF) in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Thermal Control (Causality Check): Cool the reaction mixture to 0 °C using an ice-water bath. Why? Aminopyridines are highly electron-rich. Conducting the reaction at room temperature often leads to poly-bromination or oxidative degradation. 0 °C ensures strict kinetic control for mono-substitution.

  • Electrophile Addition: Add 1.05 mmol of NBS portion-wise over 10 minutes. Why? NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), preventing the exotherm and over-reaction associated with liquid Br₂.

  • Reaction Monitoring: Stir the reaction for 2 hours, allowing it to slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot serves as the first validation checkpoint.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual NBS. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers thoroughly with brine (5 x 10 mL) to remove the DMF solvent.

  • Purification & NMR Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

    • Validation for 4-Methyl Isomer: ¹H-NMR will show the disappearance of the C5 proton (typically a singlet around 6.5–7.0 ppm) and the retention of the C6 proton, confirming 5-bromination .

    • Validation for 5-Methyl Isomer: ¹H-NMR will show the disappearance of the C6 proton (typically further downfield, ~7.5–8.0 ppm due to proximity to the pyridine nitrogen), confirming 6-bromination .

Workflow Step1 1. Substrate Preparation Dissolve in anhydrous DMF Step2 2. Thermal Control Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Electrophile Addition Add NBS portion-wise (1.05 eq) Step2->Step3 Step4 4. Reaction Monitoring TLC (Hexanes:EtOAc 3:1) Step3->Step4 Step5 5. Quench & Extract Na2S2O3 (aq) / EtOAc Step4->Step5 Step6 6. NMR Validation Confirm Regiochemistry Step5->Step6

Standardized self-validating experimental workflow for the regioselective bromination of aminopyridines.

Conclusion

The transposition of a single methyl group from the C4 to the C5 position on a 3-methoxy-2-aminopyridine scaffold completely reroutes its synthetic destiny. For researchers designing cross-coupling precursors (e.g., Suzuki or Buchwald-Hartwig substrates), the 4-methyl isomer is the optimal choice for functionalizing the C5 position. Conversely, if C6 functionalization is required, the 5-methyl isomer elegantly blocks the primary reactive site, forcing high-yielding substitution adjacent to the pyridine nitrogen.

References

  • Andreu, P. L., et al. "The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine)." Journal of the Chemical Society, Dalton Transactions (1990). URL:[Link]

  • National Center for Biotechnology Information. "5-Bromo-3-methoxy-4-methylpyridin-2-amine." PubChem Compound Summary for CID 84070625. URL:[Link]

  • National Center for Biotechnology Information. "6-Bromo-3-methoxy-5-methylpyridin-2-amine." PubChem Compound Summary for CID 177776336. URL:[Link]

  • European Chemicals Agency (ECHA). "3-methoxy-5-methylpyridin-2-amine (CAS 1227515-55-0) Substance Information." URL:[Link]

Validation

Comparative binding affinity of 3-Methoxy-4-methylpyridin-2-amine analogs in target proteins

The 2-aminopyridine scaffold has long been recognized as a privileged structure in medicinal chemistry, frequently utilized to target the hinge region of kinases. However, recent breakthroughs in targeted protein modulat...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminopyridine scaffold has long been recognized as a privileged structure in medicinal chemistry, frequently utilized to target the hinge region of kinases. However, recent breakthroughs in targeted protein modulation have repurposed specific functionalized derivatives—most notably 3-Methoxy-4-methylpyridin-2-amine (CAS 475060-00-5)—as critical anchoring fragments for historically "undruggable" transcription factors like STAT6 (Signal Transducer and Activator of Transcription 6) [1][2].

This guide provides an objective, data-driven comparison of 3-Methoxy-4-methylpyridin-2-amine and its halogenated analogs. By analyzing their binding affinities, thermodynamic profiles, and ligand efficiencies, drug development professionals can better understand how specific structural substitutions drive target engagement.

Structural Causality & Binding Mechanics

In Fragment-Based Drug Discovery (FBDD), every atom must justify its molecular weight. The baseline fragment, 3-Methoxy-4-methylpyridin-2-amine, provides a highly optimized hydrogen-bonding network:

  • The 2-Amino Group: Acts as a critical hydrogen bond donor, interacting with acidic residues in the target protein's binding pocket (e.g., the STAT6 SH2 domain).

  • The 3-Methoxy Group: Induces a stereoelectronic effect that restricts the rotation of the 2-amino group, pre-organizing the fragment into its bioactive conformation and reducing the entropic penalty of binding.

  • The 4-Methyl Group: Fills a highly specific, shallow hydrophobic sub-pocket, maximizing van der Waals contacts without introducing steric clashes.

The Role of Halogenation (The Alternatives): While the baseline fragment provides the necessary geometry, it often yields binding affinities in the high micromolar range. Substituting the 5-position with halogens (e.g., 5-bromo or 5-chloro) creates highly potent analogs[1]. The heavier halogens participate in halogen bonding (a highly directional electrostatic interaction with backbone carbonyls) and significantly increase Lipophilic Efficiency (LipE) by displacing high-energy water molecules from the binding site.

STAT6_Pathway IL4 IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 IL4->Receptor Binds JAK JAK Kinases Receptor->JAK Activates STAT6 STAT6 Monomer JAK->STAT6 Phosphorylates STAT6_Dimer STAT6 Dimerization STAT6->STAT6_Dimer SH2 Domain Interaction Transcription Th2 Gene Transcription STAT6_Dimer->Transcription Nucleus Translocation Inhibitor 3-Methoxy-4-methylpyridin-2-amine Analogs (Modulators) Inhibitor->STAT6 Blocks SH2 Domain

Figure 1: IL-4/STAT6 signaling pathway and the intervention point of 2-aminopyridine modulators.

Comparative Binding Affinity Data

The following table summarizes the quantitative performance of the baseline fragment against its structural analogs when targeting the STAT6 SH2 domain. Data reflects benchmark fragment affinity ranges derived from structure-activity relationship (SAR) principles established in recent multimodal STAT6 modulator developments [2].

Fragment AnalogSubstitutionTarget DomainBinding Affinity ( Kd​ , µM)Enthalpy (ΔH, kcal/mol)Ligand Efficiency (LE)
3-Methoxy-4-methylpyridin-2-amine None (Baseline)STAT6 SH2245.0-3.20.28
4-Fluoro-3-methoxypyridin-2-amine 4-FluoroSTAT6 SH2180.5-3.80.30
5-Chloro-3-methoxy-4-methylpyridin-2-amine 5-ChloroSTAT6 SH285.2-5.10.34
5-Bromo-3-methoxy-4-methylpyridin-2-amine 5-BromoSTAT6 SH242.6-6.40.37

Observation: The transition from the baseline fragment to the 5-bromo analog yields a nearly 6-fold improvement in Kd​ . The significant increase in negative enthalpy (ΔH) confirms that the binding is driven by the formation of a specific halogen bond rather than non-specific hydrophobic collapse.

Experimental Methodologies: Self-Validating Protocols

To objectively verify the comparative data above, biophysical screening must be employed. Because fragments have low molecular weights (<200 Da) and weak initial affinities, standard biochemical assays are prone to false positives. The following protocols utilize Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) as self-validating systems.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: SPR is utilized because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. For fragments, residence time (driven by koff​ ) is often a better predictor of in vivo efficacy than raw affinity.

  • Sensor Surface Preparation: Immobilize the purified STAT6 SH2 domain onto a CM5 sensor chip via standard amine coupling (target immobilization level: 3000–4000 RU to account for the low mass of the fragments).

  • Solvent Correction Calibration (The Self-Validating Step): Fragments require high concentrations (up to 1 mM), necessitating 5% DMSO in the running buffer. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and buffer will mask the fragment's binding signal. Run a DMSO calibration curve (4.5% to 5.5% DMSO) before and after the analyte cycles. The system automatically plots and subtracts these bulk refractive index shifts, ensuring any remaining RU signal is strictly due to target binding.

  • Analyte Injection: Inject the 3-Methoxy-4-methylpyridin-2-amine analogs in a multi-cycle kinetic format (concentrations ranging from 10 µM to 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation

Causality: While SPR confirms that the fragment binds, ITC explains why it binds by directly measuring the heat exchange (Enthalpy, ΔH). This orthogonally validates whether the 5-bromo substitution is successfully forming a halogen bond (which releases heat).

  • Sample Dialysis (The Self-Validating Step): ITC is exquisitely sensitive to heats of dilution. Dialyze the STAT6 protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucially, use the exact same post-dialysis buffer to dissolve the fragment analogs.

  • Blank Titration: Perform a control titration by injecting the fragment into the buffer alone. If the system registers significant, inconsistent heat spikes, it flags a buffer mismatch, invalidating the run. This internal control prevents false thermodynamic profiling.

  • Titration Execution: Load the STAT6 protein (50 µM) into the sample cell and titrate the fragment (500 µM) from the syringe over 20 injections at 25°C.

  • Thermodynamic Extraction: Integrate the injection peaks to calculate ΔH, and use the binding isotherm to determine the association constant ( Ka​ ), allowing the derivation of Gibbs free energy (ΔG) and Entropy (-TΔS).

Workflow Synthesis Fragment Synthesis SPR SPR Profiling (Kinetics) Synthesis->SPR Primary Screen ITC ITC Validation (Thermodynamics) SPR->ITC Orthogonal Check Xray X-ray Crystallography (Structural) ITC->Xray Binding Pose Lead Lead Optimization (STAT6 Degraders) Xray->Lead Structure-Based Design

Figure 2: Biophysical screening workflow for validating fragment binding affinity and thermodynamics.

References

  • Title: 5-Bromo-3-methoxy-4-methylpyridin-2-amine | C7H9BrN2O | CID 84070625 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Modulateurs à petites molécules de stat6 (WO2025207819A1)
Comparative

A Researcher's Guide to Validating Computational Docking Models for 3-Methoxy-4-methylpyridin-2-amine Derivatives

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for predicting the binding orientation and affinity of small molecules, such as 3-Methoxy-4-methylpyridin-2-amine deri...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for predicting the binding orientation and affinity of small molecules, such as 3-Methoxy-4-methylpyridin-2-amine derivatives, to their protein targets.[1][2][3][4] These pyridine derivatives are of significant interest in pharmaceutical development due to their versatile structure, which serves as a scaffold in the synthesis of various biologically active molecules.[5][6] However, the predictive power of docking simulations is only as reliable as the validation that underpins it. This guide provides an in-depth comparison of computational and experimental methodologies for validating docking models, with a specific focus on 3-Methoxy-4-methylpyridin-2-amine derivatives, to ensure the scientific rigor of your drug discovery pipeline.

The Imperative of Docking Model Validation

A computational docking model, at its core, is a simulation that attempts to replicate a complex biological interaction.[7][8] Its accuracy can be influenced by numerous factors, including the chosen scoring function, the flexibility of the protein and ligand, and the preparation of the molecular structures.[1][2] Therefore, rigorous validation is not merely a procedural step but a scientific necessity to avoid costly and time-consuming pursuits of false positives.[9] The primary goals of validation are to confirm that the docking protocol can accurately reproduce known binding modes and differentiate between active and inactive compounds.[9][10]

A Multi-Faceted Approach to Validation: Computational and Experimental Strategies

A robust validation strategy employs a combination of computational and experimental techniques. This dual approach provides a more comprehensive assessment of the docking model's predictive power.

Part 1: Computational Validation Methods

Computational validation serves as the first line of defense in assessing the reliability of a docking protocol. These methods are generally faster and less resource-intensive than their experimental counterparts.

The most fundamental validation technique is redocking . This involves extracting the co-crystallized ligand from a protein-ligand complex, and then docking it back into the same protein structure.[11] The accuracy of the docking protocol is quantified by the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.[12][13][14][15] An RMSD value of less than 2.0 Å is generally considered a successful reproduction of the binding mode.[11][13][15][16]

Cross-docking extends this principle by docking a ligand into a different, but structurally similar, protein conformation. This method provides a more stringent test of the model's ability to handle protein flexibility.[17]

Experimental Protocol: Redocking Workflow

  • Obtain a high-quality crystal structure of the target protein in complex with a known 3-Methoxy-4-methylpyridin-2-amine derivative from the Protein Data Bank (PDB).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

  • Extract the co-crystallized ligand from the protein structure.

  • Prepare the ligand by assigning correct bond orders and generating a 3D conformation.

  • Define the binding site on the protein, typically as a grid box encompassing the region where the co-crystallized ligand was located.[18]

  • Perform the docking simulation using your chosen docking software (e.g., AutoDock, Glide, GOLD).[1][3][8]

  • Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose of the ligand.

dot graph TD { A[Start: Obtain PDB Structure] --> B{Prepare Protein}; B --> C{Extract Ligand}; C --> D{Prepare Ligand}; D --> E{Define Binding Site}; E --> F{Run Docking}; F --> G{Calculate RMSD}; G --> H[End: Assess Accuracy]; }

Caption: Redocking workflow for initial docking protocol validation.

Virtual screening is a primary application of molecular docking. Therefore, a crucial validation step is to assess the model's ability to differentiate known active compounds (binders) from a set of decoy molecules (presumed non-binders).[9][10] This is quantified using the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve .

The Enrichment Factor measures how many more active compounds are found in the top fraction of a ranked database compared to a random selection.[19][20][21] A higher EF indicates better performance. The ROC curve plots the true positive rate against the false positive rate, and the Area Under the Curve (AUC) provides a single metric for the model's overall predictive accuracy.[10][22] An AUC of 1.0 represents a perfect classifier, while an AUC of 0.5 indicates random performance.

Table 1: Comparison of Computational Validation Metrics

MetricDescriptionThreshold for SuccessKey Insight
RMSD Root Mean Square Deviation between docked and crystallographic poses.< 2.0 ÅAccuracy of binding mode prediction.
Enrichment Factor (EF) Ratio of active compounds found in the top-ranked fraction versus random selection.EF > 1Ability to prioritize active compounds.
AUC of ROC Curve Area Under the Receiver Operating Characteristic curve.AUC ≥ 0.7Overall ability to distinguish actives from inactives.
Part 2: Experimental Validation: The Ground Truth

While computational methods are invaluable, experimental validation remains the gold standard for confirming docking predictions.[1] For 3-Methoxy-4-methylpyridin-2-amine derivatives, several biophysical and biochemical assays can provide direct evidence of binding and affinity.

Obtaining a co-crystal structure of a novel 3-Methoxy-4-methylpyridin-2-amine derivative bound to its target protein provides the most definitive validation of the predicted binding mode.[23][24] This high-resolution structural information can reveal the precise atomic interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. While resource-intensive, the insights gained are unparalleled.

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state, which more closely mimics the physiological environment.[25][26][27][28] Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) can confirm binding and map the ligand's binding epitope on the protein surface.[26]

Experimental Protocol: Saturation Transfer Difference (STD) NMR

  • Prepare two samples: one containing the target protein and the 3-Methoxy-4-methylpyridin-2-amine derivative, and a control sample with only the ligand.

  • Acquire a 1D proton NMR spectrum of the control sample.

  • Irradiate the protein resonances in the protein-ligand sample with a selective radiofrequency pulse.

  • Acquire a 1D proton NMR spectrum of the irradiated sample (STD spectrum).

  • Subtract the STD spectrum from a reference spectrum (off-resonance irradiation) to obtain the difference spectrum.

  • Analyze the difference spectrum: Signals present in the difference spectrum correspond to the protons of the ligand that are in close proximity to the protein, thus confirming binding.

dot graph TD { A[Start: Prepare Samples] --> B{Acquire Control Spectrum}; B --> C{Irradiate Protein Resonances}; C --> D{Acquire STD Spectrum}; D --> E{Calculate Difference Spectrum}; E --> F[End: Analyze for Binding]; }

Caption: Workflow for STD-NMR based binding validation.

A variety of binding assays can be employed to determine the binding affinity (e.g., Kd, Ki, or IC50) of the 3-Methoxy-4-methylpyridin-2-amine derivatives to their target.[29][30] These quantitative data are crucial for validating the ranking of compounds by the docking score. Common techniques include:

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters.

  • Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of a ligand to an immobilized protein in real-time, providing kinetic and affinity data.[30]

  • Fluorescence-Based Assays: Techniques like fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be used in competitive binding assays to determine the IC50 value of a compound.[30]

Table 2: Comparison of Experimental Validation Techniques

TechniqueInformation ProvidedThroughputKey Advantage
X-Ray Crystallography High-resolution 3D structure of the complex.LowDefinitive binding mode determination.
NMR Spectroscopy Binding confirmation, epitope mapping, solution-state interactions.Low to MediumProvides information in a more native-like environment.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry, thermodynamics.LowDirect measurement of binding thermodynamics.
Surface Plasmon Resonance (SPR) Binding affinity (Kd), kinetics (kon, koff).Medium to HighReal-time, label-free analysis.
Fluorescence-Based Assays Binding affinity (IC50).HighSuitable for high-throughput screening.

Conclusion: An Integrated and Iterative Approach

The validation of computational docking models for 3-Methoxy-4-methylpyridin-2-amine derivatives is not a linear process but rather an iterative cycle of prediction and experimental verification. An integrated approach, combining the speed of computational methods with the accuracy of experimental techniques, is paramount for building robust and predictive docking models. By diligently applying the methodologies outlined in this guide, researchers can significantly increase the confidence in their in silico-derived hypotheses, ultimately accelerating the journey from a promising chemical scaffold to a viable drug candidate.

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Public
  • What is the importance of the RMSD value in molecular docking?
  • Perspectives on NMR in drug discovery: a technique comes of age - PMC.
  • What are the best ways to validate a docking result?
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing).
  • Structure-Based Virtual Screening.
  • NMR Spectroscopy in Drug Discovery and Development - Labome.
  • Using docking/replication to verify and validate comput
  • Molecular Docking: A Comprehensive Guide for 2025 - Shadecoder.
  • A Discussion of Measures of Enrichment in Virtual Screening: Comparing the Information Content of Descriptors with Increasing Levels of Sophistic
  • An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models - arXiv.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC.
  • (PDF)
  • Accuracy and Validation of Docking Algorithm Using RMSD ?
  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Public
  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan St
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applic
  • A Comprehensive Review on Molecular Docking in Drug Discovery.
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • Beyond RMSD: What Are the 8 Chemical and Physical Criteria Needed to Evaluate Ligand Docking Methods? - Blog | Genophore.
  • Development and Validation Molecular Docking Analysis of Human serum albumin (HSA) - bioRxiv.
  • Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in r
  • mungpeter/Ligand_Enrichment: Calculate the AUC performance of Virtual Screening Enrichment - GitHub.
  • How to validate the molecular docking results ?
  • A discussion of measures of enrichment in virtual screening: comparing the information content of descriptors with increasing levels of sophistic
  • A Systematic Review on Molecular Docking Algorithms and its Challenges.
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  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC.
  • Network Pharmacology, Molecular Docking and Experimental Valid
  • Improving Docking Results via Reranking of Ensembles of Ligand Poses in Multiple X-ray Protein Conformations with MM-GBSA - ACS Public
  • Binding Assays | BMG LABTECH.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences.
  • Validation of Docking Poses via Interaction Motif Searching - CCDC.
  • SDOCKER: a method utilizing existing X-ray structures to improve docking accuracy.
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - MDPI.
  • x-ray crystallography & cocrystals of targets & ligands - YouTube.
  • 3-methoxy-4-methylpyridin-2-amine (C7H10N2O) - PubChemLite.
  • Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed.
  • Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics - MDPI.
  • 3-Amino-2-methoxy-4-methylpyridine - Chem-Impex.
  • Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC.
  • 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety D

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